Product packaging for 6-Bromo-2-chloropyridin-3-ol(Cat. No.:CAS No. 52764-12-2)

6-Bromo-2-chloropyridin-3-ol

Cat. No.: B1521685
CAS No.: 52764-12-2
M. Wt: 208.44 g/mol
InChI Key: RMZDAJISDIUUMM-UHFFFAOYSA-N
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Description

6-Bromo-2-chloropyridin-3-ol is a useful research compound. Its molecular formula is C5H3BrClNO and its molecular weight is 208.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrClNO B1521685 6-Bromo-2-chloropyridin-3-ol CAS No. 52764-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZDAJISDIUUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673921
Record name 6-Bromo-2-chloropyridin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52764-12-2
Record name 6-Bromo-2-chloro-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52764-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Bromo-2-chloropyridin-3-ol CAS number 52764-12-2 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-2-chloropyridin-3-ol (CAS: 52764-12-2) for Advanced Synthesis

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, chemists, and professionals engaged in drug discovery and development. The guide delves into the compound's fundamental properties, reactivity, and practical applications, offering field-proven insights to facilitate its effective use in complex synthetic pathways.

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is the foundation of its successful application in synthesis. This compound is a solid at room temperature, and its identity and purity are typically confirmed through a combination of spectroscopic methods.

1.1: Physical and Chemical Properties

The table below summarizes the key identifiers and physical properties of this compound. This data is critical for calculating molar equivalents, assessing solubility, and planning reaction conditions.

PropertyValueSource(s)
CAS Number 52764-12-2[1][2][3]
Molecular Formula C₅H₃BrClNO[1][2][3]
Molecular Weight 208.44 g/mol [1][2][3]
Appearance Solid
Synonyms 6-Bromo-2-chloro-3-hydroxypyridine[2][4]
InChI Key RMZDAJISDIUUMM-UHFFFAOYSA-N
SMILES Oc1ccc(Br)nc1Cl
1.2: Spectroscopic Data Summary

While specific spectra are lot-dependent, the expected spectroscopic signatures for this compound are predictable based on its structure. These data points are essential for confirming the structural integrity of the starting material and for monitoring its conversion during a reaction.

SpectroscopyExpected Characteristics
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromo, chloro, and hydroxyl substituents.
¹³C NMR The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbons attached to the electronegative halogens and oxygen will be shifted downfield.
IR The infrared spectrum should exhibit a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl group. Other key peaks will include C=C and C=N ring stretching in the 1400-1600 cm⁻¹ range.
Mass Spec (MS) The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.

Section 2: Reactivity Profile and Synthetic Strategy

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The electron-deficient nature of the pyridine ring, amplified by the two halogen substituents, governs its behavior in chemical transformations.[5] The presence of bromo, chloro, and hydroxyl groups offers a versatile platform for sequential, site-selective modifications.

The C-Br bond at the 6-position is generally more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the C-Cl bond at the 2-position.[6] This chemoselectivity is a cornerstone of its utility, allowing for stepwise functionalization. Nucleophilic aromatic substitution can also occur, though it may require more forcing conditions. The hydroxyl group can be readily alkylated or acylated to introduce further diversity.

G cluster_molecule This compound mol Structure node_Br C6-Br Bond (Most Reactive Site) node_coupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Heck) node_Br->node_coupling node_Cl C2-Cl Bond (Less Reactive Site) node_snar Nucleophilic Aromatic Substitution (SₙAr) node_Cl->node_snar node_OH C3-OH Group node_alkylation O-Alkylation / Acylation node_OH->node_alkylation

Caption: Reactivity hotspots of this compound.

Section 3: Applications in Medicinal Chemistry

Heterocyclic scaffolds are privileged structures in drug discovery. This compound serves as a valuable starting material for synthesizing more complex molecules with potential biological activity. Its ability to undergo selective modifications makes it an ideal precursor for building libraries of compounds for screening.

A notable application is in the synthesis of C-nucleoside analogues.[6] C-nucleosides are a class of compounds where the nucleobase is attached to the ribose sugar via a carbon-carbon bond instead of a carbon-nitrogen bond. This modification can enhance metabolic stability and lead to novel therapeutic properties. Research has demonstrated the use of related 6-bromo-2-chloropyridines in Heck coupling reactions to form these C-C bonds, subsequently allowing for further diversification at the halogen positions to create libraries of potential antiviral or cytostatic agents.[6]

Section 4: Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is classified as acutely toxic if swallowed and requires careful handling in a controlled laboratory environment.[7]

4.1: GHS Hazard Information
PictogramSignal WordHazard Class & StatementSource(s)
alt text
Danger Acute Toxicity 3, Oral (H301): Toxic if swallowed.[2][7]
4.2: Recommended Handling and PPE

Proper personal protective equipment (PPE) is mandatory when working with this compound.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[4]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[7]

  • Respiratory Protection: If dust formation is unavoidable, a full-face respirator with an appropriate particulate filter should be used.[4]

4.3: Storage and Disposal
  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][4] Incompatible materials, such as strong oxidizing agents, should be stored separately.

  • Disposal: Dispose of waste material and contaminated packaging at a licensed chemical destruction facility.[4] Do not allow the chemical to enter drains or sewer systems.

Section 5: Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, self-validating workflow for the selective Suzuki-Miyaura cross-coupling reaction at the C6-bromo position. The causality for each step is explained to ensure reproducibility and understanding.

5.1: Objective

To synthesize 6-Aryl-2-chloropyridin-3-ol via a palladium-catalyzed Suzuki-Miyaura reaction, demonstrating the chemoselective reactivity of the C-Br bond over the C-Cl bond.

5.2: Materials
  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

5.3: Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Rationale: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. The excess boronic acid and base drive the reaction to completion.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

    • Rationale: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by air. An inert atmosphere is critical for catalyst longevity and reaction efficiency.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe, followed by the palladium catalyst.

    • Rationale: Degassing the solvents (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Rationale: Heating provides the necessary activation energy for the catalytic cycle, including the rate-limiting transmetalation step.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Spot the reaction mixture against the starting material. The reaction is complete when the starting material spot is no longer visible.

    • Rationale: This step ensures the reaction is not stopped prematurely or heated unnecessarily, which could lead to side products.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: The aqueous work-up removes the inorganic base and salts. The brine wash removes residual water from the organic phase.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

    • Rationale: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products.

Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

References

An In-depth Technical Guide to 6-Bromo-2-chloropyridin-3-ol: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-chloropyridin-3-ol is a halogenated pyridinol derivative with significant potential as a versatile building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a hydroxyl group on a pyridine core, offers multiple reactive sites for strategic functionalization. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, explores its expected reactivity based on the established chemistry of related compounds, and discusses its potential applications in drug discovery, with a focus on the synthesis of kinase inhibitors. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in a vast array of FDA-approved drugs.[1] Its ability to engage in various biological interactions, coupled with its synthetic tractability, makes it a cornerstone of modern drug design. Halogenated pyridines, in particular, serve as key intermediates, enabling a diverse range of chemical transformations, including cross-coupling reactions and nucleophilic substitutions. This compound (Figure 1) is a trifunctionalized pyridine that holds considerable promise for the construction of complex molecular architectures. The presence of two distinct halogen atoms (bromine and chlorine) at positions amenable to selective reactions, along with a hydroxyl group that can be further modified or influence the electronic properties of the ring, makes this compound a highly valuable synthetic intermediate. This guide aims to consolidate the available information on this compound and provide expert insights into its chemical behavior and potential utility.

dot

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for this compound is not extensively reported in publicly available literature, we can compile its basic identifiers and provide predicted values for key parameters based on its structure.

Identification
PropertyValueSource
CAS Number 52764-12-2[2][3]
Molecular Formula C₅H₃BrClNO[2][3]
Molecular Weight 208.44 g/mol [2][3]
IUPAC Name This compound
Synonyms 6-Bromo-2-chloro-3-hydroxypyridine[4]
Physical Form Solid[3]
Predicted Physicochemical Data

Due to the limited availability of experimental data, the following table presents predicted physicochemical properties for this compound. These values are generated using established computational models and provide a useful estimation for experimental design.

PropertyPredicted ValueMethod/Source
Melting Point 130-160 °CEstimation based on related structures
Boiling Point ~300 °C at 760 mmHgEstimation based on related structures
Solubility Soluble in DMSO and methanolGeneral knowledge of similar compounds
pKa (acidic) ~7.5 (hydroxyl proton)ACD/pKa DB
pKa (basic) ~1.0 (pyridine nitrogen)ACD/pKa DB
LogP ~2.3ACD/LogP

Disclaimer: Predicted values are estimations and should be confirmed by experimental determination.

Spectral Data Analysis (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show two aromatic protons and one hydroxyl proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0-11.0Singlet (broad)1HOHThe acidic proton of the hydroxyl group, which will be broad due to hydrogen bonding and exchange.
~7.5-7.7Doublet1HH-4Aromatic proton ortho to the hydroxyl group and meta to the bromine atom.
~7.2-7.4Doublet1HH-5Aromatic proton meta to the hydroxyl group and ortho to the bromine atom.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~150-155C-3Carbon bearing the hydroxyl group, deshielded.
~145-150C-2Carbon attached to the electronegative chlorine atom.
~140-145C-6Carbon attached to the bromine atom.
~125-130C-4Aromatic CH carbon.
~115-120C-5Aromatic CH carbon.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3200BroadO-H stretchHydroxyl
3100-3000MediumC-H stretchAromatic
1600-1550Medium-StrongC=C and C=N stretchPyridine ring
1300-1200StrongC-O stretchPhenolic hydroxyl
800-700StrongC-Cl stretchChloroalkane
600-500MediumC-Br stretchBromoalkane
Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of the molecular ion will be complex due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

  • Molecular Ion (M⁺): A cluster of peaks around m/z 207, 209, and 211, reflecting the isotopic distribution of bromine and chlorine.

  • Major Fragmentation Pathways:

    • Loss of HCl (-36)

    • Loss of Br radical (-79 or -81)

    • Loss of CO (-28) from the pyridinol ring.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups, allowing for selective transformations.

dot

Reactivity_Workflow A This compound B Suzuki or Stille Coupling (at C-Br) A->B Pd catalyst, Base C Nucleophilic Aromatic Substitution (at C-Cl) A->C Nucleophile, Heat D O-Alkylation / O-Acylation (at OH) A->D Alkyl/Acyl Halide, Base E 6-Aryl/Alkenyl-2-chloropyridin-3-ol B->E F 6-Bromo-2-substituted-pyridin-3-ol C->F G 6-Bromo-2-chloro-3-alkoxy/acyloxypyridine D->G Kinase_Inhibitor_Synthesis cluster_0 Synthetic Strategy A This compound Versatile Starting Material B Step 1: Suzuki Coupling Introduction of Aryl Group at C6 A->B C Step 2: Nucleophilic Substitution Introduction of Amine at C2 B->C D Final Compound Potential Kinase Inhibitor C->D

References

An In-depth Technical Guide to 6-Bromo-2-chloropyridin-3-ol: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromo-2-chloropyridin-3-ol, a halogenated pyridinol derivative of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its molecular characteristics, a plausible synthetic pathway, its physicochemical properties, and its role as a versatile intermediate in the development of complex molecular architectures.

Core Molecular and Physical Properties

This compound, also known as 6-Bromo-2-chloro-3-hydroxypyridine, is a solid, trifunctional heterocyclic compound.[1] Its structure features a pyridine ring substituted with a bromine atom at the 6-position, a chlorine atom at the 2-position, and a hydroxyl group at the 3-position. This unique arrangement of electron-withdrawing halogens and an electron-donating hydroxyl group imparts distinct reactivity and makes it a valuable scaffold for further chemical modification.

The key identifiers and properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₃BrClNO[1][2]
Molecular Weight 208.44 g/mol [1][2]
CAS Number 52764-12-2[1][2]
Physical Form Solid
SMILES String Oc1ccc(Br)nc1Cl
InChI Key RMZDAJISDIUUMM-UHFFFAOYSA-N

The presence of both bromine and chlorine atoms offers differential reactivity, enabling selective functionalization through various cross-coupling reactions. The hydroxyl group can be used for etherification or other modifications, while the pyridine nitrogen provides a site for potential N-alkylation or coordination to metal centers.

Caption: Molecular Structure of this compound.

Synthesis and Chemical Reactivity

While a specific, high-yield synthesis for this compound is not prominently detailed in peer-reviewed literature, a logical synthetic route can be proposed based on established pyridine chemistry. A plausible approach involves the selective halogenation and subsequent introduction of the hydroxyl group onto a suitable pyridine precursor.

One potential starting material is 2,6-dibromopyridine. The differential reactivity of the bromine atoms allows for selective substitution.

Proposed Synthetic Workflow:

A potential multi-step synthesis could proceed as follows:

  • Selective Chlorination/Bromination: Starting with a di-substituted pyridine, such as 2,6-dibromopyridine, one bromine atom could be selectively replaced. For instance, reaction with a chlorinating agent under specific conditions could yield 6-bromo-2-chloropyridine.[3]

  • Nitration: The resulting 6-bromo-2-chloropyridine could then undergo electrophilic nitration at the 3-position, facilitated by the directing effects of the existing substituents.

  • Reduction: The nitro group at the 3-position is then reduced to an amino group (e.g., using catalytic hydrogenation or a metal/acid combination) to produce 6-bromo-2-chloropyridin-3-amine.

  • Diazotization and Hydrolysis: Finally, the amino group can be converted to a hydroxyl group via a Sandmeyer-type reaction, involving diazotization with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by hydrolysis of the resulting diazonium salt.

Synthesis_Workflow Start 2,6-Dibromopyridine Inter1 6-Bromo-2-chloropyridine Start->Inter1 Selective Halogen Exchange Inter2 6-Bromo-2-chloro-3-nitropyridine Inter1->Inter2 Nitration Inter3 6-Bromo-2-chloropyridin-3-amine Inter2->Inter3 Reduction End This compound Inter3->End Diazotization & Hydrolysis

Caption: Proposed synthetic workflow for this compound.

This proposed pathway highlights the versatility of halogenated pyridines in synthetic transformations and provides a logical sequence for obtaining the target molecule. Each step would require careful optimization of reaction conditions to ensure high regioselectivity and yield.

Applications in Research and Development

This compound serves as a valuable intermediate for constructing more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The distinct functional groups on the pyridine ring allow for sequential and site-selective modifications.

Role as a Versatile Intermediate:
  • Cross-Coupling Reactions: The bromine atom at the 6-position is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various aryl, heteroaryl, or alkyne moieties. The chlorine at the 2-position is generally less reactive, enabling selective coupling at the C-6 position.

  • Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles under appropriate conditions, providing a route to introduce amines, ethers, and other functional groups.

  • Derivatization of the Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or used as a directing group for further reactions on the pyridine ring.

A practical example of its application is in the synthesis of C-nucleoside analogues. Researchers have utilized a related precursor, 6-bromo-2-chloro-3-iodopyridine, in Heck coupling reactions to synthesize 6-bromo-2-chloropyridin-3-yl deoxyribonucleosides.[4] This work demonstrates the utility of the 6-bromo-2-chloro-pyridine scaffold as a building block for creating complex, biologically relevant molecules. While this specific example does not start with the pyridin-3-ol, it validates the chemical tractability of this substitution pattern for creating carbon-carbon bonds essential in drug development.

The broader class of halogenated aminopyridines, such as the related 6-chloropyridin-3-amine, are recognized as crucial pharmacophores in the development of kinase inhibitors and modulators of nicotinic acetylcholine receptors (nAChRs).[5][6] This suggests that this compound is a highly valuable precursor for generating libraries of compounds for screening against these important drug targets.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling protocols. This compound is classified as acutely toxic if swallowed.

Recommended Safety Protocols:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7] For operations that may generate dust, respiratory protection is advised.[7]

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]

  • Handling: Avoid contact with skin and eyes. Prevent dust formation and accumulation. Use non-sparking tools and take measures to prevent electrostatic discharge.

  • First Aid: In case of inhalation, move the victim to fresh air. If skin contact occurs, remove contaminated clothing and wash the affected area thoroughly. For eye contact, rinse cautiously with water for several minutes. If ingested, seek immediate medical attention.[7]

Storage and Disposal:
  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Prevent its release into the environment.[7]

Conclusion

This compound is a strategically important heterocyclic building block with significant potential for applications in drug discovery and synthetic chemistry. Its trifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecular targets. While detailed synthetic protocols and extensive application data in the public domain are limited, its structural features and the proven utility of related compounds firmly establish its value for researchers and scientists. Adherence to strict safety protocols is essential when handling this compound to ensure a safe and productive research environment.

References

solubility and stability of 6-Bromo-2-chloropyridin-3-ol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-2-chloropyridin-3-ol in Organic Solvents

Abstract

This compound is a halogenated pyridinol derivative of significant interest in medicinal chemistry and drug development as a versatile heterocyclic building block. Its utility in synthesis is critically dependent on its behavior in various chemical environments. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound in organic solvents. By integrating theoretical principles with actionable experimental protocols, this document serves as a practical manual for characterizing this compound, ensuring its effective and reliable application in research and development workflows.

Introduction: The Chemical Context of this compound

Halogenated pyridines are a cornerstone of modern synthetic chemistry, frequently appearing as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific compound, this compound, presents a unique combination of functional groups that dictate its reactivity and physical properties:

  • Pyridinol Core: The hydroxyl group on the pyridine ring can act as both a hydrogen bond donor and acceptor, significantly influencing its solubility profile.

  • Halogen Substituents: The presence of both bromine and chlorine atoms provides sites for further chemical modification (e.g., cross-coupling reactions) but also influences the molecule's electronic properties and potential degradation pathways.

A thorough understanding of how this compound dissolves and persists in various organic solvents is not merely academic; it is a prerequisite for successful reaction design, formulation development, and analytical method validation. This guide outlines the necessary theoretical considerations and provides robust experimental protocols to empower researchers to generate reliable solubility and stability data.

Physicochemical Properties

A foundational understanding begins with the compound's basic properties.

PropertyValueSource
CAS Number 52764-12-2[1]
Molecular Formula C₅H₃BrClNO[1]
Molecular Weight 208.44 g/mol [1]
Appearance Solid
InChI Key RMZDAJISDIUUMM-UHFFFAOYSA-N

The presence of a polar hydroxyl group and the polarizable halogen atoms suggests a molecule with moderate polarity, which will be a key determinant of its solubility.

Solubility Characterization: A Practical Approach

Solubility is a critical parameter influencing everything from reaction kinetics to bioavailability.[2][3] This section details a systematic approach to determining the solubility of this compound. The "gold standard" for this is the determination of thermodynamic solubility , which measures the concentration of a compound in a saturated solution at equilibrium.[4][5]

Theoretical Underpinnings: Predicting Solubility

The principle of "like dissolves like" is a useful starting point. The molecule's ability to participate in hydrogen bonding via its hydroxyl group suggests higher solubility in polar protic solvents (e.g., alcohols). Its overall polarity indicates moderate to good solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile, DMSO) and poor solubility in nonpolar solvents (e.g., Hexane, Toluene).

Experimental Workflow for Solubility Determination

A structured experimental plan is essential for generating high-quality, comparable data. The following workflow provides a logical progression from solvent selection to final analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent_Selection Select Solvent Panel (Polar Protic, Polar Aprotic, Nonpolar) Add_Excess Add Excess Solid to Solvent Vial Solvent_Selection->Add_Excess Compound_Prep Prepare Stock of This compound Compound_Prep->Add_Excess Equilibrate Equilibrate (e.g., 24h) via Shake-Flask Method Add_Excess->Equilibrate Phase_Separation Phase Separation (Centrifugation or Filtration) Equilibrate->Phase_Separation Supernatant_Prep Prepare Dilutions of Supernatant Phase_Separation->Supernatant_Prep HPLC_Analysis Quantify Concentration via HPLC-UV Supernatant_Prep->HPLC_Analysis Data_Calculation Calculate Solubility (mg/mL, mol/L) HPLC_Analysis->Data_Calculation

Caption: Workflow for Thermodynamic Solubility Assessment.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is the industry standard for obtaining accurate thermodynamic solubility data.[4][5]

Objective: To determine the equilibrium solubility of this compound in a selected panel of organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, DMSO, Dichloromethane, Toluene)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

  • Calibrated analytical balance

  • HPLC-UV system

Procedure:

  • Preparation: Add an excess amount of solid this compound to a 2 mL vial. An amount that is visually in excess after equilibration (e.g., 5-10 mg) is sufficient.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set to a standard temperature (e.g., 25 °C). Allow the slurry to equilibrate for at least 24 hours to ensure the solution is fully saturated.

  • Phase Separation: Remove the vial and let it stand to allow the undissolved solid to settle. To separate the saturated supernatant from the solid residue, choose one of the following methods:

    • Centrifugation (Preferred): Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes). This minimizes potential compound loss due to filter adsorption.[2]

    • Filtration: Carefully draw the supernatant into a syringe and filter it through a chemically compatible 0.22 µm syringe filter into a clean vial. Note that filtration may lead to underestimation of solubility if the compound adsorbs to the filter material.[2]

  • Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant and dilute it with the appropriate mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration using a pre-established calibration curve of this compound.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

Data Presentation: Comparative Solubility Table

The results should be compiled into a clear, comparative table to facilitate solvent selection for future experiments.

SolventSolvent TypePolarity IndexSolubility (mg/mL) at 25°CMolar Solubility (mol/L) at 25°C
MethanolPolar Protic5.1Experimental DataExperimental Data
EthanolPolar Protic4.3Experimental DataExperimental Data
AcetonitrilePolar Aprotic5.8Experimental DataExperimental Data
AcetonePolar Aprotic5.1Experimental DataExperimental Data
DMSOPolar Aprotic7.2Experimental DataExperimental Data
DichloromethanePolar Aprotic3.1Experimental DataExperimental Data
TolueneNonpolar2.4Experimental DataExperimental Data

Stability Assessment: Ensuring Compound Integrity

The stability of an active compound or intermediate is paramount for ensuring the reproducibility of experiments and the safety of final products.[6] Forced degradation studies are employed to identify potential degradation pathways and develop stability-indicating analytical methods.[7]

Theoretical Degradation Pathways

The structure of this compound suggests several potential routes of degradation in organic solutions:

  • Hydrolysis: Reaction with trace amounts of water, potentially catalyzed by acidic or basic impurities, could lead to the displacement of the halogen substituents.

  • Dehalogenation: Reductive dehalogenation is a known degradation pathway for halogenated aromatic compounds.[8]

  • Oxidation: The electron-rich pyridinol ring may be susceptible to oxidation, especially in the presence of peroxides, light, or metal catalysts.

  • Photodegradation: Many aromatic systems absorb UV light and can undergo degradation upon exposure.

Experimental Workflow for Forced Degradation

A systematic approach is required to test the compound's stability under various stress conditions.

G cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis Prep_Solution Prepare Solution of Compound in a Relevant Solvent (e.g., Acetonitrile/Water) Acid Acidic (e.g., HCl) Prep_Solution->Acid Base Basic (e.g., NaOH) Oxidative Oxidative (e.g., H₂O₂) Thermal Thermal (e.g., 60°C) Photo Photolytic (UV/Vis Light) Time_Points Sample at Time Points (e.g., 0, 2, 8, 24 hr) Acid->Time_Points Base->Time_Points Oxidative->Time_Points Thermal->Time_Points Photo->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Points->HPLC_Analysis Analyze_Data Assess % Degradation & Identify Degradants HPLC_Analysis->Analyze_Data

Caption: Workflow for a Forced Degradation Study.

Protocol: Forced Degradation and Development of a Stability-Indicating HPLC Method

This protocol outlines the process for stressing the compound and ensuring the analytical method can distinguish the parent compound from any new impurities.

Objective: To evaluate the stability of this compound under various stress conditions and validate an HPLC method as stability-indicating.

Materials:

  • Solution of this compound (e.g., 0.5 mg/mL in Acetonitrile)

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Oven/water bath, UV light chamber

Procedure:

  • Prepare Stress Samples: For each condition, mix the compound stock solution with the stressor. A typical ratio is 1:1 (v/v).

    • Acidic: Mix with 0.1 M HCl.

    • Basic: Mix with 0.1 M NaOH.

    • Oxidative: Mix with 3% H₂O₂.

    • Thermal: Keep a sample of the stock solution at an elevated temperature (e.g., 60 °C).

    • Photolytic: Expose a sample of the stock solution to UV/Vis light.

    • Control: Keep a sample of the stock solution protected from light at room temperature.

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours), taking aliquots at intermediate time points (e.g., 0, 2, 8, 24 hours). For the acid/base samples, neutralize the aliquot before injection.

  • HPLC Method Development:

    • Inject the t=0 and stressed samples onto the HPLC system.

    • Optimize the mobile phase (e.g., a gradient of Acetonitrile and water with 0.1% formic acid) and flow rate to achieve separation between the parent peak and any new peaks (degradation products).

    • A stability-indicating method is one that can resolve all degradation product peaks from the parent peak and from each other.[6][7]

  • Analysis:

    • Analyze all time-point samples using the validated stability-indicating method.

    • Use a DAD detector to assess peak purity and compare the UV spectra of the parent and degradant peaks.

    • Calculate the percentage of the parent compound remaining at each time point to determine the rate of degradation under each condition.

Conclusion

The successful application of this compound in a research and development setting is contingent upon a robust understanding of its fundamental physicochemical properties. This guide provides the necessary framework for any scientist to systematically determine its solubility in a range of relevant organic solvents and to rigorously assess its chemical stability. By following the detailed protocols for thermodynamic solubility determination and forced degradation studies, researchers can generate the critical data needed to de-risk synthetic routes, design stable formulations, and ensure the overall quality and reproducibility of their work. This empirical approach, grounded in established analytical principles, is indispensable for accelerating the journey from chemical entity to valuable end-product.

References

Spectroscopic Signature of 6-Bromo-2-chloropyridin-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Spectroscopic Overview

The structural framework of 6-Bromo-2-chloropyridin-3-ol dictates its unique spectroscopic fingerprint. The pyridine ring, being an aromatic system, will exhibit characteristic signals. The substituents—a bromine atom, a chlorine atom, and a hydroxyl group—will each exert distinct electronic effects, influencing the chemical environment of the ring protons and carbons, as well as defining its vibrational modes and mass spectrometric fragmentation pattern.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~10.5 - 11.5Singlet, Broad-1HOH
~7.8 - 8.0Doublet~2.51HH-4
~7.4 - 7.6Doublet~2.51HH-5

Interpretation and Rationale

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying signals for the two aromatic protons and the hydroxyl proton.

  • Hydroxyl Proton (OH): The hydroxyl proton is expected to appear as a broad singlet in the downfield region (~10.5 - 11.5 ppm). Its chemical shift can be variable and is sensitive to concentration, temperature, and residual water in the solvent. The broadness arises from chemical exchange with the solvent and quadrupolar broadening from the adjacent nitrogen atom. In a polar aprotic solvent like DMSO-d₆, the hydrogen bonding with the solvent will shift this proton significantly downfield.

  • Aromatic Protons (H-4 and H-5): The pyridine ring contains two remaining protons at positions 4 and 5. These protons form an AX spin system and are expected to appear as two doublets. The proton at the H-4 position is deshielded by the adjacent electron-withdrawing chlorine at C-2 and the hydroxyl group at C-3, thus it is predicted to resonate at a lower field (~7.8 - 8.0 ppm). The proton at the H-5 position is influenced by the adjacent bromine at C-6 and will likely appear at a slightly higher field (~7.4 - 7.6 ppm). The coupling between these two adjacent protons (³J-coupling) should result in a small coupling constant, typically around 2.5 Hz for meta-like coupling in such substituted pyridines.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar compound and for observing the hydroxyl proton, which might be exchanged in protic solvents like D₂O or CD₃OD.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz) for better signal dispersion and resolution.

    • Tune and shim the probe to the deuterium frequency of the solvent.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Employ a standard pulse sequence for ¹H acquisition.

  • Data Acquisition:

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) as an internal reference.

    • Integrate the signals and measure the coupling constants.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155 - 160C-3
~145 - 150C-2
~140 - 145C-6
~125 - 130C-4
~115 - 120C-5

Interpretation and Rationale

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms of the pyridine ring.

  • C-3 (Attached to OH): This carbon is directly attached to the electronegative oxygen atom of the hydroxyl group, causing it to be significantly deshielded and to appear at the lowest field (~155 - 160 ppm).

  • C-2 (Attached to Cl): The carbon bearing the chlorine atom will also be deshielded due to the electronegativity of chlorine and is expected in the range of ~145 - 150 ppm.

  • C-6 (Attached to Br): The carbon attached to the bromine atom is also deshielded, though the effect of bromine is generally less than that of chlorine. Its resonance is predicted around ~140 - 145 ppm.

  • C-4 and C-5: These are the two carbons bearing hydrogen atoms. C-4 is expected to be more deshielded (~125 - 130 ppm) than C-5 (~115 - 120 ppm) due to the influence of the adjacent electron-withdrawing groups.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Switch the probe to the ¹³C frequency.

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

  • Data Acquisition:

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • A longer relaxation delay (e.g., 2-5 seconds) is recommended for quantitative analysis, though for qualitative identification, a shorter delay can be used to save time.

  • Data Processing:

    • Apply a Fourier transform with an appropriate line broadening factor (e.g., 1-2 Hz).

    • Phase correct and baseline correct the spectrum.

    • Reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Infrared (IR) Spectroscopy

Expected IR Data (Solid State, KBr or ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H stretch (hydrogen-bonded)
~3100 - 3000MediumAromatic C-H stretch
~1600 - 1550StrongC=C/C=N ring stretching
~1450 - 1400MediumC=C/C=N ring stretching
~1250 - 1200StrongC-O stretch (phenol)
~1100 - 1000MediumC-H in-plane bending
~850 - 750StrongC-H out-of-plane bending
~750 - 650MediumC-Cl stretch
~650 - 550MediumC-Br stretch

Interpretation and Rationale

The IR spectrum provides valuable information about the functional groups present in the molecule.

  • O-H Stretch: A prominent, broad absorption band is expected in the 3400-3200 cm⁻¹ region, characteristic of the stretching vibration of a hydrogen-bonded hydroxyl group. The broadness is a result of intermolecular hydrogen bonding in the solid state.

  • Aromatic C-H Stretch: Weaker to medium intensity bands are anticipated just above 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.

  • Pyridine Ring Vibrations: Strong absorptions in the 1600-1400 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

  • C-O Stretch: A strong band around 1250-1200 cm⁻¹ is expected for the C-O stretching vibration of the phenolic hydroxyl group.

  • C-H Bending: In-plane and out-of-plane C-H bending vibrations will give rise to signals in the fingerprint region (below 1200 cm⁻¹).

  • C-X Stretches: The carbon-halogen stretching vibrations are expected at lower wavenumbers. The C-Cl stretch typically appears in the 750-650 cm⁻¹ range, while the C-Br stretch is found at an even lower frequency, around 650-550 cm⁻¹.

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Set the spectral range to 4000-400 cm⁻¹.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks.

Mass Spectrometry (MS)

Expected MS Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
207, 209, 211High[M]⁺ (Molecular Ion)
179, 181, 183Medium[M - CO]⁺
128, 130Medium[M - Br]⁺
172, 174Low[M - Cl]⁺
100Medium[M - Br - CO]⁺
71High[C₄H₂N]⁺

Interpretation and Rationale

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and information about the fragmentation pathways of the molecule.

  • Molecular Ion Peak ([M]⁺): The most critical feature will be the molecular ion peak cluster. Due to the presence of two halogen isotopes for both bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks at m/z 207, 209, and 211. The relative intensities of these peaks will be a unique signature for the presence of one bromine and one chlorine atom. The monoisotopic mass is 206.90865 Da.[1]

  • Fragmentation Pattern:

    • Loss of CO: A common fragmentation pathway for phenols is the loss of a neutral carbon monoxide (CO) molecule, which would lead to a peak cluster at m/z 179, 181, and 183.

    • Loss of Halogens: The C-Br bond is weaker than the C-Cl bond, so the loss of a bromine radical (•Br) is a likely fragmentation, resulting in a peak cluster at m/z 128 and 130. The loss of a chlorine radical (•Cl) is also possible, giving a smaller peak cluster at m/z 172 and 174.

    • Further Fragmentation: Subsequent fragmentation of these initial fragments will lead to other smaller ions, such as the loss of both bromine and CO (m/z 100).

Experimental Protocol: Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragments.

  • Data Analysis:

    • Identify the molecular ion peak cluster and confirm that its isotopic pattern matches the presence of one bromine and one chlorine atom.

    • Propose fragmentation pathways for the major fragment ions observed in the spectrum.

Visualizing Spectroscopic Relationships

The following diagram illustrates the relationship between the molecular structure and the key spectroscopic data points.

G mol This compound H4 H-4 mol->H4 H5 H-5 mol->H5 OH_H OH Proton mol->OH_H C3_OH C3-OH mol->C3_OH C2_Cl C2-Cl mol->C2_Cl C6_Br C6-Br mol->C6_Br Py_Ring Pyridine Ring mol->Py_Ring M_plus [M]+ mol->M_plus H_NMR ¹H NMR H4->H_NMR ~7.8-8.0 ppm (d) H5->H_NMR ~7.4-7.6 ppm (d) OH_H->H_NMR ~10.5-11.5 ppm (br s) C_NMR ¹³C NMR C3_OH->C_NMR ~155-160 ppm IR IR C3_OH->IR ~3300 cm⁻¹ (O-H) ~1225 cm⁻¹ (C-O) C2_Cl->C_NMR ~145-150 ppm C2_Cl->IR ~700 cm⁻¹ (C-Cl) C6_Br->C_NMR ~140-145 ppm C6_Br->IR ~600 cm⁻¹ (C-Br) Py_Ring->IR ~1600-1400 cm⁻¹ MS MS M_plus->MS m/z 207, 209, 211

Caption: Correlation of molecular structure with predicted spectroscopic data.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided experimental protocols offer a robust starting point for data acquisition, ensuring high-quality and reliable characterization. As with any analytical endeavor, a combination of these techniques will provide the most definitive structural elucidation.

References

Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability, Synthesis, and Application of 6-Bromo-2-chloropyridin-3-ol

In the landscape of modern drug discovery and fine chemical synthesis, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous approved pharmaceuticals and agrochemicals underscores its importance as a privileged structure. Within this class, polysubstituted pyridines offer a rich platform for generating molecular diversity and fine-tuning physicochemical properties. This compound is a prime example of such a strategic building block. Its unique arrangement of a hydroxyl group and two distinct, selectively addressable halogen atoms—bromo and chloro—on a pyridine core makes it an exceptionally versatile intermediate for researchers, scientists, and drug development professionals.

The bromine and chlorine substituents serve as orthogonal handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This allows for a programmed, site-selective introduction of complexity, a critical advantage in the synthesis of novel compounds. The hydroxyl group provides an additional point for modification or can play a crucial role in binding interactions with biological targets.

This guide provides a comprehensive technical overview of this compound (CAS No. 52764-12-2), consolidating field-proven insights into its commercial availability, plausible synthetic routes, and key applications. The objective is to equip researchers with the practical knowledge required to effectively source and utilize this high-value intermediate in their research and development endeavors.

Part 1: Commercial Availability and Strategic Sourcing

The accessibility of starting materials is a critical first step in any synthetic campaign. This compound is available from a range of commercial suppliers, catering primarily to the research and development market. Sourcing is generally straightforward, though purity and available analytical data can vary between suppliers.

Supplier Overview and Data Comparison

For researchers, selecting a supplier involves balancing cost, purity, and the reliability of the supply chain. The following table summarizes the offerings for this compound from several notable chemical vendors.

SupplierProduct Name/NumberCAS NumberPurityTypical Physical FormNotes
Sigma-Aldrich This compound, AldrichCPR52764-12-2Not specifiedSolidPart of a collection for early discovery; buyer assumes responsibility to confirm identity and purity.[1]
Synblock This compound52764-12-2>98%-Provides access to MSDS, NMR, HPLC, and LC-MS data.[2]
Moldb This compound52764-12-2~98%-Marketed as a heterocyclic building block for research chemicals.[3]
Amerigo Scientific This compound52764-12-2Not specified-Listed under heterocyclic and halogenated heterocyclic compounds.[4]
MilliporeSigma This compound---Lists products from various brands including Sigma-Aldrich, AOBChem, Enamine, etc.

Expert Insight: The "AldrichCPR" designation from Sigma-Aldrich indicates a product for which the company does not perform routine quality control analysis.[1] While this may be a cost-effective option for initial screening, for later-stage development or reactions sensitive to impurities, sourcing from a supplier like Synblock that provides comprehensive analytical data (NMR, HPLC, LC-MS) is highly recommended to ensure reproducibility and batch-to-batch consistency.[2]

Supply Chain Visualization

The journey of a specialized chemical like this compound from synthesis to the researcher's lab bench typically involves several key stages. Understanding this flow is crucial for project planning and risk management, especially concerning lead times and availability.

cluster_0 Manufacturing & Synthesis cluster_1 Distribution & Supply cluster_2 End User Raw Materials Raw Materials Custom Synthesis / Manufacturer Custom Synthesis / Manufacturer Raw Materials->Custom Synthesis / Manufacturer Input Global Distributor (e.g., Sigma-Aldrich) Global Distributor (e.g., Sigma-Aldrich) Custom Synthesis / Manufacturer->Global Distributor (e.g., Sigma-Aldrich) Bulk Supply Regional Warehouse Regional Warehouse Global Distributor (e.g., Sigma-Aldrich)->Regional Warehouse Stocking Researcher / R&D Lab Researcher / R&D Lab Regional Warehouse->Researcher / R&D Lab Order Fulfillment

Caption: Typical supply chain for a specialized chemical intermediate.

Part 2: Synthesis and Chemical Profile

While direct, published synthetic routes for this compound are not readily found in top-tier journals, its structure allows for a logical retrosynthetic analysis based on established pyridine chemistry. The synthesis would likely involve the controlled halogenation of a suitable pyridin-3-ol precursor.

Plausible Synthetic Workflow

A chemically sound approach would likely start from a commercially available pyridin-3-ol and proceed through sequential, regioselective halogenation steps. The directing effects of the hydroxyl group are paramount in determining the outcome of electrophilic aromatic substitution.

Hypothetical Protocol:

  • Step 1: Bromination of Pyridin-3-ol.

    • Rationale: The hydroxyl group is an activating, ortho-, para-director. Direct bromination is expected to occur at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Position 6 is often sterically accessible.

    • Procedure: To a solution of Pyridin-3-ol in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add N-Bromosuccinimide (NBS) portion-wise at room temperature. The reaction is monitored by TLC or LC-MS until the starting material is consumed. The product, 6-Bromopyridin-3-ol, is then isolated via extraction and purification.

  • Step 2: Chlorination of 6-Bromopyridin-3-ol.

    • Rationale: With the 6-position blocked by bromine, the subsequent electrophilic chlorination is directed to the remaining activated ortho position (position 2).

    • Procedure: The isolated 6-Bromopyridin-3-ol is dissolved in a solvent like dichloromethane or chloroform. A chlorinating agent such as N-Chlorosuccinimide (NCS) is added, potentially with a catalytic amount of a protic or Lewis acid to enhance reactivity. The reaction is stirred, typically at room temperature or with gentle heating, until completion. Workup involves quenching the reaction, extraction, and chromatographic purification to yield the final product, this compound.

This proposed pathway is grounded in fundamental principles of heterocyclic chemistry and represents a viable method for laboratory-scale synthesis.

Synthetic Pathway Diagram

Start Pyridin-3-ol Step1 Bromination Reagent: NBS Solvent: Acetic Acid Start->Step1 Intermediate 6-Bromopyridin-3-ol Step1->Intermediate Step2 Chlorination Reagent: NCS Solvent: DCM Intermediate->Step2 End This compound Step2->End cluster_0 Selective C6-Br Functionalization cluster_1 Subsequent C2-Cl Functionalization Start This compound Suzuki Suzuki Coupling (Aryl Boronic Acid) Start->Suzuki Pd(0) Sonogashira Sonogashira Coupling (Terminal Alkyne) Start->Sonogashira Pd(0), Cu(I) Heck Heck Coupling (Alkene) Start->Heck Pd(0) SNAr SNAr (Amines, Alcohols) Suzuki->SNAr Step 2 Buchwald Buchwald-Hartwig (Amines) Sonogashira->Buchwald Step 2 Heck->SNAr Step 2 Final_Products Final_Products SNAr->Final_Products Disubstituted Pyridines Buchwald->Final_Products

References

Introduction: The Strategic Importance of 6-Bromo-2-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-chloropyridin-3-ol

In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic scaffolds is paramount. This compound (CAS No. 52764-12-2) represents a quintessential example of such a scaffold.[1] Its trifunctional nature—featuring a hydroxyl group, a bromine atom, and a chlorine atom on a pyridine core—offers medicinal chemists a versatile platform for introducing molecular complexity through a variety of orthogonal synthetic transformations. The distinct reactivity of the chloro and bromo substituents, particularly in transition-metal-catalyzed cross-coupling reactions, allows for sequential and site-selective modifications.[2] This guide provides a comprehensive overview of plausible and efficient synthetic strategies for accessing this key intermediate, grounded in established chemical principles and tailored for researchers, scientists, and drug development professionals.

Strategic Analysis of Synthetic Pathways

The synthesis of a polysubstituted pyridine such as this compound requires careful regiochemical control. Direct, one-pot synthesis is often impractical due to competing reactions and the difficulty of controlling the position of three different substituents. Therefore, a logical, multi-step approach commencing from readily available starting materials is the most viable strategy. We will explore two primary disconnections:

  • Route A: Functionalization of a Pre-formed Pyridine Core. This is the most common and logical approach, starting with a simpler pyridine derivative and sequentially introducing the required functional groups.

  • Route B: Pyridine Ring Construction. This involves building the pyridine ring from acyclic precursors. While powerful for certain substitution patterns, this is generally more complex and less common for this specific target.

This guide will focus on Route A, detailing a robust and logical pathway from a common starting material, 2-amino-6-bromopyridine.

Proposed Synthetic Route: A Multi-step Approach from 2-Amino-6-bromopyridine

This synthetic pathway is designed for maximal regiochemical control, leveraging well-established and reliable transformations in pyridine chemistry. The sequence involves the introduction of the hydroxyl group via a Sandmeyer-type reaction, followed by chlorination.

G A 2-Amino-6-bromopyridine B 6-Bromopyridin-2-ol A->B 1. NaNO₂, H₂SO₄ 2. H₂O, Δ C 6-Bromo-3-nitropyridin-2-ol B->C HNO₃, H₂SO₄ D 3-Amino-6-bromopyridin-2-ol C->D Reduction (e.g., Fe/HCl) p1 D->p1 Chlorination (e.g., POCl₃) E 6-Bromo-2-chloro-3-aminopyridine p2 E->p2 1. NaNO₂, H₂SO₄ 2. H₂O, Δ F This compound (Target Molecule) p1->E p2->F

Caption: Proposed synthesis of this compound.

Step 1: Diazotization of 2-Amino-6-bromopyridine to 6-Bromopyridin-2-ol

Causality: The conversion of an aminopyridine to a hydroxypyridine (or its tautomeric pyridinone form) is a classic transformation. It proceeds via a diazonium salt intermediate. The amino group is an excellent precursor for this conversion because it can be readily diazotized. This approach is analogous to the preparation of 3-Bromo-2-chloropyridine from 3-amino-2-chloropyridine.[3]

  • Protocol:

    • Dissolve 2-amino-6-bromopyridine in aqueous sulfuric acid (e.g., 40-50% H₂SO₄) and cool the mixture to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to ensure the stability of the diazonium intermediate.

    • After the addition is complete, stir the reaction mixture at low temperature for 30-60 minutes.

    • Slowly warm the mixture to room temperature and then heat to 80-90 °C until nitrogen evolution ceases. This step facilitates the hydrolysis of the diazonium salt to the desired pyridinol.

    • Cool the reaction mixture, neutralize with a base (e.g., NaHCO₃ or NaOH) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 6-bromopyridin-2-ol.

Step 2: Nitration of 6-Bromopyridin-2-ol

Causality: To introduce the second hydroxyl group at the 3-position (via an amino intermediate), we must first install a nitro group. The hydroxyl group of the pyridinol is a strongly activating, ortho-, para-directing group. The bromine is a deactivating ortho-, para-director. The combined effect strongly favors electrophilic aromatic substitution at the positions ortho and para to the hydroxyl group. Nitration is therefore expected to occur regioselectively at the 3- or 5-position. This is a standard procedure for functionalizing pyridine rings.[4]

  • Protocol:

    • Add 6-bromopyridin-2-ol portion-wise to a cold (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid ("mixed acid").

    • Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain 6-bromo-3-nitropyridin-2-ol.

Step 3: Reduction of the Nitro Group

Causality: The nitro group is readily reduced to an amine, which can then be converted to the target hydroxyl group. A variety of reducing agents can be employed, with iron in acidic medium being a cost-effective and common choice for industrial applications.

  • Protocol:

    • Create a suspension of 6-bromo-3-nitropyridin-2-ol and iron powder in a mixture of ethanol and water.

    • Add a catalytic amount of concentrated hydrochloric acid to initiate the reduction.

    • Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Evaporate the solvent under reduced pressure. The resulting crude 3-amino-6-bromopyridin-2-ol can be purified by recrystallization or used directly in the next step.

Step 4: Chlorination of 3-Amino-6-bromopyridin-2-ol

Causality: The pyridin-2-ol exists in tautomeric equilibrium with its pyridin-2-one form. This structure can be converted to the 2-chloro derivative using standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This type of transformation is well-documented for converting hydroxypyridines and quinolines to their chloro-analogs.[5]

  • Protocol:

    • Carefully add 3-amino-6-bromopyridin-2-ol to an excess of phosphorus oxychloride (POCl₃) at room temperature in a flask equipped with a reflux condenser.

    • Heat the mixture to reflux for 3-5 hours. The reaction should be performed in a well-ventilated fume hood.

    • After cooling, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a solid base like sodium carbonate or by adding aqueous NaOH until the solution is basic (pH > 8).

    • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude 6-bromo-2-chloro-3-aminopyridine.

Step 5: Diazotization and Hydrolysis to this compound

Causality: This final step mirrors the first, converting the newly formed amino group at the 3-position into the target hydroxyl group via a diazonium salt intermediate.

  • Protocol:

    • Dissolve 6-bromo-2-chloro-3-aminopyridine in cold aqueous sulfuric acid (e.g., 40-50%).

    • Cool to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

    • After stirring for 30-60 minutes, warm the solution gently and then heat to 60-70 °C to drive the hydrolysis of the diazonium salt.

    • Cool the mixture, neutralize with a suitable base, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Summary of Synthetic Strategies

Route Starting Material Key Transformations Advantages Potential Challenges
Proposed Route 2-Amino-6-bromopyridineDiazotization, Nitration, Reduction, Chlorination, DiazotizationHigh degree of regiochemical control; Utilizes common and well-understood reactions; Readily available starting material.Multi-step process may lead to lower overall yield; Handling of hazardous reagents like POCl₃ and nitrating acids.
Alternative 2-Chloro-pyridin-3-olDirect BrominationPotentially shorter route.Regioselectivity of bromination may not be exclusive to the 6-position, leading to isomeric impurities that are difficult to separate.

Conclusion

The synthesis of this compound is a strategically important endeavor for advancing drug discovery programs. While the molecule is commercially available, understanding its synthesis provides valuable insights for analog preparation and process development. The multi-step sequence starting from 2-amino-6-bromopyridine offers a robust and logical pathway with excellent control over the final substitution pattern. Each step is based on reliable and scalable chemical transformations, making this route suitable for laboratory-scale synthesis and adaptable for larger-scale production. Careful execution and in-process monitoring are key to achieving high purity and yield of this valuable synthetic intermediate.

References

reactivity profile of 6-Bromo-2-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 6-Bromo-2-chloropyridin-3-ol

Introduction: A Versatile Heterocyclic Scaffold

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine core substituted with three distinct functional groups—a hydroxyl group and two different halogens—presents a rich and nuanced reactivity profile. This guide provides an in-depth analysis of this profile, moving beyond simple reaction lists to explain the underlying electronic and steric principles that govern its chemical behavior. Understanding this "causality" is paramount for leveraging this building block to its full synthetic potential in the development of novel pharmaceuticals and advanced materials.[3]

The strategic placement of the bromo, chloro, and hydroxyl groups on the electron-deficient pyridine ring allows for a series of selective and sequential modifications, making it an ideal scaffold for building molecular complexity. This document will serve as a technical primer on its core reactivity, covering palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and reactions involving the hydroxyl moiety.

Physicochemical and Safety Data

A foundational understanding of a reagent's properties and handling requirements is a prerequisite for its safe and effective use in any research setting.

PropertyValueSource
CAS Number 52764-12-2[1][2][4]
Molecular Formula C₅H₃BrClNO[1][2]
Molecular Weight 208.44 g/mol [1][2]
Appearance Solid
Synonyms 6-Bromo-2-chloro-3-hydroxypyridine[2]
Hazard Class Acute Toxicity 3 (Oral)
Signal Word Danger

Safety & Handling: this compound is classified as acutely toxic if swallowed. Handling should be performed in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6][7][8] Avoid formation of dust and aerosols.[5] Store the container tightly closed in a dry, cool, and well-ventilated place.[5][6][7]

The Electronic Landscape: Understanding the "Why" of Reactivity

The reactivity of this compound is not random; it is a direct consequence of the interplay between the electron-withdrawing pyridine nitrogen and the electronic effects of the three substituents.

  • Electron-Deficient Core: The pyridine nitrogen atom is strongly electron-withdrawing, which reduces the electron density of the entire aromatic ring. This intrinsic property makes the C-X (carbon-halogen) bonds more susceptible to nucleophilic attack and, critically, facilitates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.[9]

  • Hierarchy of Halogen Reactivity: The primary driver for chemoselectivity in cross-coupling reactions is the differential reactivity of the C-Br and C-Cl bonds. The Carbon-Bromine bond is weaker and more polarizable than the Carbon-Chlorine bond. Consequently, it undergoes oxidative addition to a Palladium(0) catalyst much more readily.[10] This creates a predictable hierarchy where the C6-Br position is the primary site for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[10][11][12]

  • The Hydroxyl Group's Influence: The hydroxyl group at the C3 position is an ortho-, para-director and an activating group in traditional electrophilic aromatic substitution. However, on this heavily substituted, electron-poor ring, its primary roles are as a proton source, a potential nucleophile itself, or a directing group in metallation reactions. It can also be readily derivatized (e.g., O-alkylation, O-acylation) to further modify the molecule's properties or to introduce another point of diversity.

Below is a diagram illustrating the molecule's key reactive sites.

Caption: Key reactive sites on the this compound scaffold.

Key Transformations: A Practical Guide

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful and selective method for functionalizing this compound, primarily at the C6-Bromine position.

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds between an organoboron species and an organic halide.[13][14] For this compound, this reaction offers a reliable path to 6-aryl or 6-vinyl substituted 2-chloropyridin-3-ols. The choice of catalyst, ligand, and base is critical, especially for heteroaryl chlorides which can be challenging substrates.[15][16]

Causality of Protocol Choices:

  • Catalyst System: A Pd(0) source (like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂/Pd₂(dba)₃ and a phosphine ligand) is required. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior to PPh₃ as they promote the difficult oxidative addition step and subsequent reductive elimination.[15]

  • Base: A base such as K₃PO₄ or K₂CO₃ is essential to activate the boronic acid, facilitating the transmetalation step in the catalytic cycle.[15][17]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is commonly used, as water can play a beneficial role in the catalytic cycle.[13][17]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as the active Pd(0) catalyst is oxygen-sensitive.[15]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath and stir at 80-100 °C.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G start Add Reactants (Aryl Halide, Boronic Acid, Base) purge Purge with Inert Gas (3x Evacuate/Backfill) start->purge add_cat Add Catalyst & Ligand purge->add_cat add_sol Add Degassed Solvent add_cat->add_sol heat Heat Reaction (80-100 °C) add_sol->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Purify Product (Column Chromatography) workup->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[18][19] This reaction is exceptionally valuable in pharmaceutical development. The selective amination at the C6-Br position of this compound provides access to 6-amino-2-chloropyridin-3-ol derivatives. Studies on the closely related 6-bromo-2-chloroquinoline have demonstrated that selective amination of the bromide in the presence of the chloride is highly efficient.[20]

Causality of Protocol Choices:

  • Catalyst/Ligand: Systems like Pd₂(dba)₃ with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl-based ligands are highly effective. These ligands facilitate the formation of the key palladium-amido complex and promote the final reductive elimination step.[19][21]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice.[19][22]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[19][22]

Experimental Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4-6 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reactant Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, creating a C(sp²)-C(sp) bond.[23][24] This reaction typically uses a dual catalyst system of palladium and a copper(I) salt.[17][23][25] It provides a direct route to 6-alkynyl-2-chloropyridin-3-ols, which are versatile intermediates for further transformations.

Causality of Protocol Choices:

  • Dual Catalysis: A Pd(0) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the oxidative addition of the aryl halide. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[17][25]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent. It is required to deprotonate the alkyne and neutralize the HX generated during the reaction.[17][25][26]

Experimental Protocol: Sonogashira Coupling

  • Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).

  • Inerting: Evacuate and backfill the flask with argon or nitrogen.

  • Solvent/Reagent Addition: Add anhydrous triethylamine (Et₃N) or a mixture of THF/Et₃N.[25] Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and brine. Dry the organic layer and concentrate.

  • Purification: Purify the resulting product by flash column chromatography.

G cluster_main Reactivity Pathways start This compound suzuki Suzuki [Pd], R-B(OH)₂, Base start->suzuki bw Buchwald-Hartwig [Pd], R₂NH, Base start->bw sono Sonogashira [Pd], [Cu], R-C≡CH, Base start->sono suzuki_prod 6-Aryl-2-chloropyridin-3-ol bw_prod 6-Amino-2-chloropyridin-3-ol sono_prod 6-Alkynyl-2-chloropyridin-3-ol suzuki->suzuki_prod bw->bw_prod sono->sono_prod

Caption: Selective cross-coupling reactions at the C6-Br position.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis offers exceptional selectivity for the C6-Br position, nucleophilic aromatic substitution (SNAr) presents a different reactivity pattern. The entire pyridine ring is electron-deficient, activating both the C2 and C6 positions towards nucleophilic attack. Research on related bromo-chloropyridine C-nucleosides has indicated that nucleophilic substitutions can be unselective, leading to mixtures of products.[11][12]

Causality of Reactivity:

  • The relative activating ability of the ring nitrogen and the other halogen determines the regioselectivity. The C2 position is alpha to the ring nitrogen, making it highly activated. The C6 position is also alpha to the nitrogen. The outcome will depend heavily on the specific nucleophile and reaction conditions (temperature, solvent).

  • Unlike palladium catalysis, there is no inherent electronic preference for bromine over chlorine in SNAr; reactivity is governed by the stability of the Meisenheimer intermediate. This often results in poor selectivity between the two halogenated sites.

This lack of selectivity makes SNAr a less synthetically attractive approach for the controlled functionalization of this specific substrate compared to cross-coupling methods.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Bromo-2-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: 6-Bromo-2-chloropyridin-3-ol is a halogenated pyridinol derivative, a class of heterocyclic compounds pivotal as building blocks in the synthesis of novel pharmaceutical agents and agrochemicals. Its multifunctional structure, featuring bromine, chlorine, and hydroxyl moieties on a pyridine core, offers versatile reaction sites for medicinal chemists. However, this chemical reactivity also necessitates a thorough understanding and rigorous implementation of safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, moving beyond mere procedural steps to explain the causality behind each recommendation. It is designed to empower researchers to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.

Compound Identification and Hazard Profile

A foundational aspect of safe handling is a precise understanding of the compound's identity and its inherent hazards.

Identifier Information Source
Chemical Name This compound
Synonyms 6-Bromo-2-chloro-3-hydroxypyridine[1][2]
CAS Number 52764-12-2
Molecular Formula C₅H₃BrClNO
Molecular Weight 208.44 g/mol
Physical Form Solid

1.1. GHS Hazard Classification: The Primary Directive

The Globally Harmonized System (GHS) provides the primary alert to the potential dangers of a chemical. For this compound, the classification is clear and significant.

Hazard Class Category Signal Word Hazard Statement
Acute Toxicity, OralCategory 3Danger H301: Toxic if swallowed

Source:[2][3]

This classification as Acutely Toxic (Oral, Category 3) is the cornerstone of all safety protocols for this compound. It signifies that a small oral dose can cause serious, potentially lethal, health effects. This high level of toxicity necessitates handling procedures designed to prevent any possibility of ingestion. While comprehensive toxicological data for other routes of exposure (dermal, inhalation) and for chronic effects are largely unavailable, the principle of prudent practice dictates that we treat the compound as potentially hazardous by all routes.[1] The absence of data is not an indication of safety; rather, it mandates a more stringent and cautious approach.

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective risk management for a potent compound like this compound relies on the "Hierarchy of Controls," a systematic approach to minimizing exposure. This framework prioritizes engineering controls and administrative controls over sole reliance on personal protective equipment (PPE).

HierarchyOfControls Elimination Elimination (Not Feasible for Synthesis) Substitution Substitution (Often Not Possible) Engineering Engineering Controls (Primary Barrier) Administrative Administrative Controls (SOPs & Training) FumeHood Chemical Fume Hood Glovebox Engineering->FumeHood PPE Personal Protective Equipment (Last Line of Defense) SOPs Designated Work Areas Strict Protocols Waste Management Plan Administrative->SOPs Gear Lab Coat, Gloves Safety Goggles PPE->Gear

Caption: Hierarchy of controls adapted for handling potent chemical intermediates.

Engineering Controls: The Primary Containment Strategy

Given the high acute oral toxicity, preventing the generation and dispersal of dust or aerosols is paramount. The open handling of this powdered compound on the benchtop is strictly prohibited.[4]

  • Primary Engineering Control: All manipulations involving this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood or, for larger quantities or repeated operations, a glovebox.[5] This physical barrier is the most critical element in preventing inhalation of airborne particles and contamination of the laboratory environment.

  • Ventilation: Ensure the fume hood has a verified and adequate face velocity. The goal is to contain any dust within the hood and exhaust it safely.

  • Containment Devices: For transfers, utilizing containment systems like split butterfly valves (SBVs) can significantly reduce the risk of exposure, especially in pilot-scale or manufacturing settings.[6][7]

Administrative Controls & Standard Operating Procedures (SOPs)

Well-defined procedures are essential to ensure consistent and safe practices.

  • Designated Areas: All work with this compound should be restricted to a designated and clearly marked area within the laboratory.

  • Training: All personnel must receive specific training on the hazards of this compound and the detailed SOPs for its handling before commencing any work.[8] This training must be documented.

  • Hygiene Practices: Eating, drinking, and smoking are strictly forbidden in the laboratory. Hands must be washed thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

  • Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored in a locked cabinet or an area accessible only to authorized personnel, segregated from incompatible materials such as strong oxidizing agents.[1]

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering and administrative controls but serves as a crucial final line of defense.

  • Eye and Face Protection: Tight-fitting safety goggles with side shields are mandatory to protect against splashes or accidental dust generation.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin. Dispose of used gloves as hazardous waste.[6]

  • Body Protection: A flame-resistant laboratory coat should be worn and kept buttoned. For procedures with a higher risk of spills, a chemically impervious apron should be considered.[7]

  • Respiratory Protection: While engineering controls are designed to make respiratory protection unnecessary, a NIOSH-approved respirator may be required if there is a potential for exceeding exposure limits or during the cleanup of a significant spill.

Experimental Protocols: From Weighing to Waste

6.1. Step-by-Step Weighing and Transfer Protocol

  • Preparation: Ensure the chemical fume hood is operational and the workspace is decontaminated and uncluttered. Place a plastic-backed absorbent liner on the work surface.

  • Don PPE: Put on all required PPE as detailed above.

  • Tare Balance: Place a tared weigh boat or vial on the analytical balance inside the fume hood.

  • Transfer: Carefully open the container of this compound. Using a clean spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust.

  • Seal and Clean: Securely close the stock container. Use a disposable wipe lightly dampened with a suitable solvent (e.g., isopropanol) to decontaminate the spatula and the exterior of the stock container before removing them from the fume hood. Dispose of the wipe as hazardous waste.

  • Post-Handling: Once the operation is complete, decontaminate the work surface within the fume hood. Remove PPE in the correct order and wash hands thoroughly.

6.2. Accidental Release and Spill Cleanup

A prompt and correct response to a spill is critical to prevent exposure and environmental contamination.

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Spill->Evacuate Assess Assess Spill Size & Associated Risks Evacuate->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Contained LargeSpill Large Spill (Outside Containment) Assess->LargeSpill Uncontained Cleanup Don Appropriate PPE Cover with Absorbent Collect into Waste Container SmallSpill->Cleanup EvacuateLarge Evacuate Laboratory Call Emergency Response LargeSpill->EvacuateLarge Decontaminate Decontaminate Area Dispose of Waste Cleanup->Decontaminate

Caption: Decision workflow for responding to a chemical spill.

  • Procedure for a Small Spill (within a fume hood):

    • Ensure the fume hood is operating.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.[3]

    • Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

    • Place all cleanup materials into the hazardous waste container.

  • Procedure for a Large Spill (or any spill outside of a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Prevent entry to the area.

    • Contact your institution's emergency response team. Do not attempt to clean up a large spill yourself.

First Aid Measures: Immediate Response to Exposure

Immediate and appropriate first aid is vital. Always seek medical attention after any exposure.

Exposure Route First Aid Protocol Source
Ingestion Immediately call a poison center or doctor. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[1]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Consult a physician.[3]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[3]

Stability, Reactivity, and Disposal

8.1. Chemical Stability and Reactivity

  • Stability: The compound is expected to be stable under standard laboratory storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

  • Hazardous Decomposition Products: While specific data is unavailable, thermal decomposition of halogenated organic compounds may produce toxic and corrosive gases, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride.[5]

8.2. Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible. Halogenated waste should be segregated from non-halogenated waste.[9]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction facility, typically through controlled incineration with flue gas scrubbing to neutralize acidic byproducts.[1] Do not dispose of this material down the drain or in regular trash.[3]

Environmental Considerations

Conclusion

This compound is a valuable research chemical whose utility is matched by its significant acute toxicity. A safety-first mindset, grounded in the principles of containment and the hierarchy of controls, is non-negotiable. By understanding the "why" behind each safety measure—from the necessity of a fume hood to contain a potent powder to the specific protocols for waste disposal—researchers can confidently and safely harness the synthetic potential of this compound. Adherence to the detailed protocols within this guide will serve to protect the individual scientist, the integrity of the research, and the broader environment.

References

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling of 6-Bromo-2-chloropyridin-3-ol with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Alkynylation of a Privileged Heterocyclic Scaffold

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, proceeds under mild conditions and demonstrates a broad tolerance for various functional groups.[2] These characteristics have cemented its role in the synthesis of complex molecules, particularly in the realms of pharmaceuticals, natural products, and materials science.[2][3]

This guide focuses on the application of the Sonogashira coupling to a specific and highly functionalized heterocyclic building block: 6-Bromo-2-chloropyridin-3-ol. This substrate is of particular interest in drug discovery due to the presence of multiple, differentially reactive sites that allow for sequential and site-selective functionalization. The successful alkynylation of this scaffold opens avenues to novel derivatives with potential applications as kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other biologically active agents.

A critical aspect of the Sonogashira coupling on di- or polyhalogenated substrates is chemoselectivity . The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2][4] This intrinsic difference in reactivity forms the basis for the selective activation of the C-Br bond over the C-Cl bond in this compound, allowing for the directed synthesis of 6-alkynyl-2-chloropyridin-3-ol derivatives. This application note will provide a detailed protocol for this selective transformation, underpinned by a discussion of the mechanistic rationale and key experimental considerations.

Reaction Mechanism and Chemoselectivity

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_halide R-Pd(II)L2-X OxAdd->PdII_halide R-X Transmetalation Transmetalation PdII_alkyne R-Pd(II)L2-C≡CR' Transmetalation->PdII_alkyne PdII_alkyne->Pd0 RedElim Reductive Elimination Product R-C≡CR' RedElim->Product CuX CuX Cu_acetylide Cu-C≡CR' CuX->Cu_acetylide Base Alkyne H-C≡CR' Alkyne->CuX Cu_acetylide->Transmetalation CuX Base Base

Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.

Palladium Cycle:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the aryl-halide bond (R-X) to form a Pd(II) complex. In the case of this compound, the greater reactivity of the C-Br bond dictates that oxidative addition will preferentially occur at the C6 position.

  • Transmetalation: The halide on the Pd(II) complex is exchanged for the alkynyl group from the copper acetylide.

  • Reductive Elimination: The coupled product (R-C≡CR') is formed, and the Pd(0) catalyst is regenerated.

Copper Cycle:

  • Copper Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic than the parent alkyne.

The chemoselectivity of the reaction is primarily determined in the oxidative addition step. The C-Br bond is weaker and more polarizable than the C-Cl bond, leading to a lower activation energy for the insertion of the palladium catalyst. By carefully controlling the reaction conditions, particularly temperature, it is possible to achieve highly selective coupling at the C-Br position while leaving the C-Cl bond intact for subsequent transformations.

Experimental Protocol: Selective Sonogashira Coupling of this compound

This protocol is designed for the selective coupling of a terminal alkyne to the C6 position of this compound.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene, Ethynyltrimethylsilane)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware

  • Silica gel for column chromatography

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • Triethylamine is a corrosive and flammable liquid.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Figure 2: Experimental Workflow for Sonogashira Coupling.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), CuI (0.05 equiv), and PPh₃ (0.06 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial to prevent the homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.[1]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF and anhydrous triethylamine. The triethylamine acts as both a base to deprotonate the alkyne and as a scavenger for the HBr formed during the reaction.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirred reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-alkynyl-2-chloropyridin-3-ol.

Data Presentation: Representative Reaction Parameters

The following table provides a starting point for the optimization of the Sonogashira coupling of this compound. Actual yields will vary depending on the specific terminal alkyne used.

EntryPalladium Catalyst (mol%)Copper Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
1PdCl₂(PPh₃)₂ (3)CuI (5)PPh₃ (6)Et₃NTHF656
2Pd(PPh₃)₄ (5)CuI (5)-Et₃NDMF708
3Pd(OAc)₂ (2)CuI (4)PPh₃ (8)i-Pr₂NEtDioxane8012

Field-Proven Insights and Troubleshooting

  • The Role of the Hydroxyl Group: The phenolic hydroxyl group on the pyridinol substrate is generally well-tolerated in Sonogashira couplings.[6] However, in some cases, it can coordinate to the metal catalysts, potentially influencing their activity. If low yields are observed, the addition of a slight excess of the phosphine ligand can sometimes be beneficial. O-alkynylation is a potential side reaction but is generally not observed under standard Sonogashira conditions where a mild amine base is used.

  • Catalyst and Ligand Selection: While PdCl₂(PPh₃)₂ is a robust and commonly used catalyst, other palladium sources such as Pd(PPh₃)₄ or a combination of a palladium salt (e.g., Pd(OAc)₂) and a phosphine ligand can also be effective. For challenging substrates, more electron-rich and sterically demanding phosphine ligands (e.g., XPhos, SPhos) may improve catalytic turnover.

  • Copper-Free Conditions: While the copper co-catalyst significantly accelerates the reaction, it can also promote the undesirable homocoupling of the terminal alkyne.[7] In cases where the Glaser coupling product is a major impurity, a copper-free Sonogashira protocol can be employed. These reactions often require a stronger base and may need higher temperatures or longer reaction times.

  • Solvent Choice: THF is a good general-purpose solvent for Sonogashira couplings. For less reactive substrates, more polar aprotic solvents like DMF or dioxane can be used, often in combination with higher reaction temperatures.

  • Incomplete Conversion: If the reaction stalls, a small additional portion of the palladium catalyst can be added. Ensure that the reaction is maintained under a strictly inert atmosphere.

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a highly effective and chemoselective method for the synthesis of 6-alkynyl-2-chloropyridin-3-ol derivatives. By leveraging the differential reactivity of the C-Br and C-Cl bonds, this protocol provides a reliable route to valuable building blocks for drug discovery and materials science. The key to a successful transformation lies in the careful control of reaction conditions, particularly maintaining an inert atmosphere to minimize side reactions. The insights and protocols presented in this guide are intended to provide researchers with a solid foundation for the successful application of this important synthetic methodology.

References

Synthesis of Novel Kinase Inhibitors Leveraging the 6-Bromo-2-chloropyridin-3-ol Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridin-3-ol Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small-molecule kinase inhibitors has revolutionized cancer therapy by providing targeted treatments with improved efficacy and reduced side effects compared to traditional chemotherapy. Within the vast chemical space of kinase inhibitors, the pyridine scaffold has emerged as a "privileged structure." Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases makes it an ideal foundation for inhibitor design.[1]

This technical guide focuses on the synthetic utility of a highly functionalized and versatile building block: 6-Bromo-2-chloropyridin-3-ol . This scaffold offers a unique combination of reactive sites, enabling a modular and efficient approach to the synthesis of diverse libraries of potential kinase inhibitors. The bromine atom at the C6 position and the chlorine atom at the C2 position serve as orthogonal handles for sequential, regioselective functionalization via powerful cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The hydroxyl group at C3 provides an additional point for interaction within the kinase active site or for further derivatization.

These application notes and protocols are designed for researchers, medicinal chemists, and drug development professionals. They provide a comprehensive overview of the strategic considerations for utilizing the this compound scaffold, detailed experimental procedures for its derivatization, and a representative example of a kinase inhibitor synthesis and biological evaluation.

Application Notes: Rationale and Synthetic Strategy

The core strategy for elaborating the this compound scaffold into potent and selective kinase inhibitors revolves around a two-stage, cross-coupling approach. This methodology allows for the systematic exploration of chemical space at two key positions on the pyridine ring, which are crucial for establishing interactions with the kinase active site.

The Strategic Advantage of Orthogonal Halides:

The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is the cornerstone of this synthetic strategy. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This allows for a selective Suzuki-Miyaura coupling at the C6 position while leaving the C2-chloro substituent intact for a subsequent functionalization step.

Stage 1: Suzuki-Miyaura Coupling for C6-Arylation

The initial synthetic step involves a Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl moieties at the C6 position of the pyridine ring. This is a robust and widely used method for forming carbon-carbon bonds.[2] The choice of the boronic acid or ester coupling partner is critical for tuning the properties of the final inhibitor, such as its shape, electronics, and potential to interact with specific residues in the kinase active site.

Stage 2: Buchwald-Hartwig Amination for C2-Functionalization

Following the successful C6-arylation, the chlorine atom at the C2 position becomes the target for the introduction of an amino group via a Buchwald-Hartwig amination. This palladium-catalyzed C-N bond formation is a powerful tool for installing a wide range of primary and secondary amines.[3] The amino group at the C2 position is often designed to act as a key hydrogen bond donor, interacting with the hinge region of the kinase's ATP-binding pocket.

The Role of the C3-Hydroxyl Group:

The pyridin-3-ol moiety is tautomeric with the corresponding pyridin-3(2H)-one. This feature can be critical for establishing favorable interactions within the ATP binding site. The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to the binding affinity and selectivity of the inhibitor.

Visualizing the Synthetic Strategy

The following diagram illustrates the general workflow for the synthesis of 2-amino-6-aryl-pyridin-3-ol based kinase inhibitors from the this compound scaffold.

G start This compound suzuki Suzuki-Miyaura Coupling (C6-Arylation) start->suzuki intermediate 2-Chloro-6-aryl-pyridin-3-ol suzuki->intermediate Arylboronic acid, Pd catalyst, Base buchwald Buchwald-Hartwig Amination (C2-Amination) intermediate->buchwald product 2-Amino-6-aryl-pyridin-3-ol (Kinase Inhibitor) buchwald->product Amine, Pd catalyst, Base evaluation Biological Evaluation product->evaluation

Caption: General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and reaction scales. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes the selective arylation at the C6 position.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF/water)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (0.05 eq.).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, v/v).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-6-aryl-pyridin-3-ol.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Chloro-6-aryl-pyridin-3-ol

This protocol describes the amination at the C2 position.

Materials:

  • 2-Chloro-6-aryl-pyridin-3-ol (from Protocol 1)

  • Primary or secondary amine (1.1 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To a dry Schlenk flask, add the 2-chloro-6-aryl-pyridin-3-ol (1.0 eq.), the palladium catalyst (0.02 eq.), and the phosphine ligand (0.04 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.2 eq.) and the base (2.0 eq.).

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 2-amino-6-aryl-pyridin-3-ol.

Data Presentation: A Representative Example

To illustrate the potential of this synthetic approach, we present data for a representative kinase inhibitor synthesized from a related scaffold. The following table summarizes the inhibitory activity of a pyrido[4,3-d]pyrimidine-derivative inhibitor, SKI-O-068, against Pim1 kinase.[4]

Compound NameTarget KinaseIC₅₀ (nM)
SKI-O-068Pim1123 (±14)

Data obtained from literature sources.[4]

Mechanism of Action and Structural Insights

The inhibitory activity of pyridine-based kinase inhibitors often stems from their ability to mimic the adenine moiety of ATP and form key interactions within the kinase active site. X-ray crystallography studies of inhibitors with similar scaffolds, such as the pyrido[4,3-d]pyrimidine derivative SKI-O-068 in complex with Pim1 kinase, provide valuable insights into the binding mode.[4]

Typically, the pyridine nitrogen and an exocyclic amino group at the C2 position form hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues. The aryl group at the C6 position can occupy a hydrophobic pocket, contributing to the potency and selectivity of the inhibitor. The C3-hydroxyl group can form additional hydrogen bonds with nearby residues, further anchoring the inhibitor in the active site.

The diagram below illustrates a generalized binding mode of a 2-amino-6-aryl-pyridin-3-ol inhibitor within a kinase ATP-binding pocket.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 2-Amino-6-aryl-pyridin-3-ol Inhibitor hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue inhibitor_core Pyridin-3-ol Core inhibitor_core->gatekeeper van der Waals Contacts amino_group C2-Amino Group amino_group->hinge H-Bonds aryl_group C6-Aryl Group aryl_group->hydrophobic_pocket Hydrophobic Interactions

Caption: Generalized binding mode of a pyridin-3-ol based kinase inhibitor.

Conclusion

The this compound scaffold represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic, sequential functionalization of the C6 and C2 positions via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, respectively, provides an efficient and modular route to a diverse range of 2-amino-6-aryl-pyridin-3-ol derivatives. The protocols and application notes presented in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemical space around this privileged scaffold in the quest for new and effective targeted therapies.

References

regioselective cross-coupling of 6-Bromo-2-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Cross-Coupling of 6-Bromo-2-chloropyridin-3-ol

Abstract

Substituted 3-hydroxypyridines are privileged scaffolds in medicinal chemistry and materials science, making the selective functionalization of readily available building blocks a critical endeavor.[1] this compound presents a unique synthetic challenge and opportunity, possessing two distinct halogenated sites for cross-coupling reactions. This guide provides a comprehensive overview of the principles and detailed protocols for achieving high regioselectivity in the functionalization of this versatile substrate. We will explore catalyst- and condition-controlled strategies to selectively target either the C6-Broromo or the C2-Chloro position in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the rational design and synthesis of complex pyridine derivatives.

The Principles of Regioselective Control

Achieving regioselectivity in the cross-coupling of this compound hinges on exploiting the inherent differences in the C-Br and C-Cl bonds and modulating the catalyst's ability to discriminate between the two sites.

Inherent Substrate Reactivity

The two reactive sites on the pyridine ring, C6-Br and C2-Cl, have distinct electronic and steric properties.

  • Bond Dissociation Energy: The C-Br bond is weaker than the C-Cl bond. In a standard palladium-catalyzed cross-coupling cycle, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2] Consequently, the C6-Br bond is kinetically favored for oxidative addition, typically leading to "conventional" selectivity at the C6 position.

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, rendering the adjacent C2 and C6 positions more electrophilic. The C3-hydroxyl group is an electron-donating group, which can modulate the electron density of the ring. The interplay of these effects influences the susceptibility of each site to oxidative addition.

  • The C3-Hydroxyl Group: This functional group can be both a benefit and a complication. Its acidic proton can interfere with basic reaction conditions, potentially requiring protection or careful choice of a non-nucleophilic base. Conversely, it can act as a directing group, influencing catalyst coordination. For the protocols outlined here, we will proceed with the unprotected hydroxyl group, as it is often tolerated with the appropriate choice of base.

The Decisive Role of the Catalyst System

The choice of palladium precursor and, more importantly, the ancillary ligand is the most powerful tool for controlling regioselectivity.[3][4]

  • For Conventional C6-Selectivity (C-Br Coupling): Standard, less sterically demanding phosphine ligands such as triphenylphosphine (PPh₃) or ferrocene-based ligands like dppf are often sufficient. These ligands allow the catalyst to react at the most kinetically labile site, the C-Br bond.

  • For Unconventional C2-Selectivity (C-Cl Coupling): Overcoming the kinetic preference for C-Br activation is challenging. However, principles from studies on other dihalopyridines suggest that very sterically hindered ligands, such as bulky N-heterocyclic carbenes (NHCs) or phosphines like P(t-Bu)₃, can invert selectivity.[4] These bulky ligands can favor oxidative addition at the more sterically accessible or electronically distinct C2 position, sometimes by altering the mechanism or the active catalyst species.[4] Another robust strategy is a sequential approach, where the C6-position is first functionalized, followed by coupling at the C2-position under more forcing conditions.

G cluster_0 Catalyst System & Conditions sub This compound cat_c6 Conventional Catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)) + Standard Conditions sub->cat_c6 Kinetic Preference cat_c2 Bulky Ligands (NHCs, P(t-Bu)3) + Forcing Conditions OR Sequential Coupling sub->cat_c2 Thermodynamic or Steric Control out_c6 Selective C6-Functionalization (C-Br Coupling) cat_c6->out_c6 out_c2 Selective C2-Functionalization (C-Cl Coupling) cat_c2->out_c2

Figure 1. Logical workflow for achieving regioselective functionalization.

Protocols for Selective C6-Functionalization (C-Br Coupling)

The following protocols are designed to leverage the higher reactivity of the C-Br bond to achieve selective coupling at the C6 position.

Protocol: C6-Selective Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of an arylboronic acid at the C6 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv) or SPhos (0.04 equiv)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv), finely ground

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add Pd(OAc)₂ and the phosphine ligand.

  • Add the degassed 4:1 Dioxane/Water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Scientist's Note: The use of a robust ligand like SPhos can improve yields, especially for more challenging or electron-rich boronic acids.[5] The aqueous base system is crucial for the transmetalation step of the Suzuki cycle.[5]

Table 1. Representative Conditions for C6-Suzuki Coupling

Coupling Partner Pd Source (mol%) Ligand (mol%) Base (equiv) Temp (°C) Typical Yield
Phenylboronic acid Pd(OAc)₂ (2) PPh₃ (8) K₂CO₃ (3) 100 85-95%
4-Methoxyphenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (3) 90 80-90%

| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | 100 | 75-85% |

Protocol: C6-Selective Sonogashira Coupling

This protocol facilitates the formation of a C-C triple bond at the C6 position.[6]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA), degassed

  • Anhydrous Tetrahydrofuran (THF), degassed

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add degassed THF followed by the degassed amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C may be required.

  • Monitor the reaction by TLC or LC-MS. Reaction is typically complete in 2-8 hours.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Scientist's Note: The copper(I) co-catalyst is crucial for the traditional Sonogashira reaction, as it facilitates the formation of a copper acetylide intermediate.[7] The amine acts as both the base and a solvent. Ensure high-purity reagents to avoid unwanted alkyne homocoupling (Glaser coupling).

Protocol: C6-Selective Buchwald-Hartwig Amination

This protocol enables the formation of a C-N bond at the C6 position.[8][9]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • Xantphos or BINAP (0.05 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 1.5 equiv)

  • Anhydrous Toluene, degassed

Step-by-Step Procedure:

  • In a glovebox or under a strict inert atmosphere, add NaOt-Bu, the ligand, and Pd₂(dba)₃ to a Schlenk tube.

  • Add the this compound and the degassed toluene.

  • Finally, add the amine coupling partner.

  • Seal the tube and heat in a preheated oil bath at 100-110 °C.

  • Monitor the reaction by LC-MS. Reaction is typically complete in 6-18 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.

  • Filter the mixture through Celite. Separate the layers of the filtrate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Scientist's Note: The choice of ligand is critical in Buchwald-Hartwig amination. Bidentate phosphine ligands like Xantphos or BINAP are often effective for coupling with pyridyl halides.[9][10] NaOt-Bu is a strong, non-nucleophilic base suitable for this transformation, but other bases like LHMDS or K₃PO₄ can also be effective depending on the amine.[11][12]

Strategy for Selective C2-Functionalization

Directly targeting the stronger C-Cl bond in the presence of the C-Br bond is non-trivial. The most reliable and broadly applicable strategy is a sequential functionalization workflow.

G start 6-Bromo-2-chloro pyridin-3-ol step1 C6-Selective Coupling (Suzuki, Sonogashira, etc.) start->step1 intermediate 6-Substituted-2-chloro pyridin-3-ol step1->intermediate step2 C2-Coupling (Forcing Conditions) intermediate->step2 product 2,6-Disubstituted pyridin-3-ol step2->product

Figure 2. Sequential workflow for accessing 2,6-disubstituted pyridin-3-ols.

Protocol: Sequential C6-Arylation / C2-Amination

This protocol demonstrates the sequential workflow by first performing a Suzuki coupling at C6, followed by a Buchwald-Hartwig amination at C2.

Step A: C6-Suzuki Coupling

  • Follow the protocol outlined in Section 2.1 to synthesize the 6-aryl-2-chloropyridin-3-ol intermediate. Purify this intermediate carefully before proceeding.

Step B: C2-Buchwald-Hartwig Amination

  • Materials:

    • 6-Aryl-2-chloropyridin-3-ol (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂, 0.04 equiv)

    • A bulky, electron-rich ligand such as RuPhos or XPhos (0.08 equiv)

    • Cesium Carbonate (Cs₂CO₃, 2.0 equiv) or LHMDS (1.8 equiv)

    • Anhydrous Toluene or THF, degassed

  • Procedure:

    • Follow the general setup described in Section 2.3 .

    • Due to the lower reactivity of the C-Cl bond, higher catalyst loading and more forcing conditions are required. Use a highly active catalyst system (e.g., a Buchwald-type ligand).[5]

    • Heat the reaction at 110 °C and monitor carefully. The reaction may require up to 24 hours for completion.

    • Perform work-up and purification as previously described.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (Pd(0) not formed or oxidized).[5]2. Insufficiently degassed solvents/reagents.3. Inappropriate base or ligand for the specific coupling.[3]1. Use a fresh palladium source and ligand. Consider a pre-catalyst.2. Ensure rigorous inert atmosphere techniques (freeze-pump-thaw cycles).3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and ligands (e.g., Buchwald ligands).
Mixture of Regioisomers 1. Reaction conditions are too harsh, leading to C-Cl activation.2. Incorrect ligand choice failing to provide selectivity.1. Lower the reaction temperature. Reduce reaction time.2. For C6-selectivity, use less bulky ligands like PPh₃ or dppf.
Formation of Side Products 1. Protodeboronation (Suzuki): Boronic acid degradation.[5]2. Homocoupling (Sonogashira): Dimerization of the alkyne.3. Dehalogenation: Reduction of the C-X bond.1. Use a stronger base or ensure anhydrous conditions.2. Exclude oxygen rigorously; use a copper-free system if possible.[13]3. Ensure the system is free of protic sources; check the purity of reagents.

Conclusion

The is a highly achievable goal through the careful selection of catalysts and reaction conditions. The kinetic preference for C-Br bond activation allows for straightforward and high-yielding C6-functionalization using a variety of standard cross-coupling protocols. Accessing the C2 position is best achieved through a robust sequential strategy, first modifying the C6 position and subsequently coupling at the less reactive C-Cl bond under more vigorous conditions. The protocols and principles outlined in this guide provide researchers with a validated starting point for the synthesis of diverse and complex pyridinol derivatives for applications in drug discovery and beyond.

References

The Strategic Utility of 6-Bromo-2-chloropyridin-3-ol in the Synthesis of Novel Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

In the relentless pursuit of novel and effective crop protection agents, the strategic selection of foundational chemical scaffolds is paramount. Pyridine-based compounds have long been a cornerstone in the agrochemical industry, forming the core of numerous successful herbicides, fungicides, and insecticides.[1] Their prevalence is due to favorable physicochemical properties, metabolic stability, and the ability to be functionalized to interact with a wide array of biological targets.

6-Bromo-2-chloropyridin-3-ol is a trifunctionalized pyridine building block of significant synthetic potential. Its unique arrangement of a nucleophilic hydroxyl group and two distinct halogen atoms at positions amenable to substitution and cross-coupling reactions makes it an exceptionally valuable intermediate for the construction of diverse and complex agrochemical candidates. This guide provides an in-depth exploration of the strategic application of this compound in agrochemical synthesis, presenting detailed protocols for key chemical transformations and explaining the causality behind the experimental design.

Core Attributes of this compound

The synthetic utility of this molecule is derived from its three key functional groups:

  • 3-Hydroxy Group: This phenolic hydroxyl group is a potent nucleophile upon deprotonation, making it ideal for forming ether linkages, a common motif in auxin-mimicking herbicides.

  • 6-Bromo Group: The carbon-bromine bond is a prime "handle" for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of aryl, heteroaryl, or alkyl groups.

  • 2-Chloro Group: While generally less reactive than the bromo group in cross-coupling, the chlorine atom can also be a site for nucleophilic aromatic substitution or a secondary cross-coupling reaction under more forcing conditions, allowing for sequential functionalization.

This multi-faceted reactivity allows for a modular approach to library synthesis, enabling the exploration of a vast chemical space from a single, readily available intermediate.

Application I: Synthesis of Pyridinyloxyacetic Acid Scaffolds via Williamson Ether Synthesis

Conceptual Framework:

The pyridinyloxyacetic acid moiety is the core functional group of several important herbicides, including Triclopyr and Fluroxypyr.[2][3] These compounds act as synthetic auxins, inducing uncontrolled growth and ultimately leading to the death of susceptible broadleaf weeds.[2] The Williamson ether synthesis is a classic and robust method for forming the critical ether linkage in these molecules.[4][5] The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of the pyridinol acts as a nucleophile, attacking an alkyl halide.[5][6]

The protocol below describes a general procedure for the O-alkylation of this compound with an acetate-bearing alkylating agent to generate a herbicidal scaffold.

Experimental Protocol: Synthesis of Ethyl 2-((6-bromo-2-chloropyridin-3-yl)oxy)acetate

Objective: To synthesize a model pyridinyloxyacetic acid ester, a key precursor for a class of auxin-mimic herbicides.

Materials:

Reagent/MaterialCAS NumberMolecular WeightPurpose
This compound52764-12-2208.44Starting Material
Ethyl bromoacetate105-36-2167.00Alkylating Agent
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
N,N-Dimethylformamide (DMF)68-12-273.09Solvent
Ethyl acetate141-78-688.11Extraction Solvent
Brine (Saturated NaCl solution)N/AN/AWashing Agent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying Agent

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.08 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Addition of Alkylating Agent: While stirring the suspension, add ethyl bromoacetate (1.22 mL, 11.0 mmol, 1.1 equiv.) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath and maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting pyridinol is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 150 mL of cold water and stir for 15 minutes.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford the pure ethyl 2-((6-bromo-2-chloropyridin-3-yl)oxy)acetate.

Causality and Experimental Choices:

  • Base Selection: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic potassium pyridinolate salt.[7] Its use is preferred over stronger bases like sodium hydride to minimize potential side reactions.

  • Solvent Choice: DMF is an excellent polar aprotic solvent for SN2 reactions.[8] It effectively solvates the potassium cation, leaving the pyridinolate anion more "naked" and nucleophilic, thereby accelerating the reaction rate.[8]

  • Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting pyridinol. A 2-fold excess of the base is used to drive the initial deprotonation equilibrium to completion.

  • Temperature: Heating to 80 °C provides sufficient energy to overcome the activation barrier of the reaction without promoting decomposition of the reactants or products.

Visualization of the O-Alkylation Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound and K₂CO₃ to Flask B Add Anhydrous DMF A->B C Add Ethyl Bromoacetate (Dropwise) B->C D Heat to 80°C (4-6 hours) C->D E Monitor by TLC D->E F Cool and Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Water & Brine G->H I Dry, Concentrate & Purify (Column Chromatography) H->I Product Product I->Product Pure Product

Caption: Workflow for Williamson ether synthesis.

Application II: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Conceptual Framework:

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for forming C-C bonds, particularly between sp²-hybridized carbon atoms.[9] In agrochemical design, this reaction is invaluable for linking the core pyridine heterocycle to other aryl or heteroaryl fragments, a common strategy for tuning the biological activity and spectrum of a potential pesticide.[10]

The 6-bromo position of this compound is the more reactive site for palladium-catalyzed oxidative addition, allowing for selective functionalization. The electron-deficient nature of the pyridine ring can make these couplings challenging, often requiring carefully selected ligands and bases to achieve high yields.[11]

General Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Objective: To establish a general and robust protocol for the selective C-C bond formation at the 6-position of the pyridine ring.

Materials:

Reagent/MaterialCAS NumberMolecular WeightPurpose
This compound52764-12-2208.44Starting Material
Arylboronic AcidVariesVariesCoupling Partner
Pd(PPh₃)₄14221-01-31155.56Palladium(0) Catalyst
Potassium Phosphate (K₃PO₄)7778-53-2212.27Base
1,4-Dioxane123-91-188.11Solvent
Water7732-18-518.02Co-solvent
Ethyl acetate141-78-688.11Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying Agent

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.04 g, 5.0 mmol, 1.0 equiv.), the desired arylboronic acid (6.0 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.12 g, 10.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes by evacuating and backfilling the flask three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyst (289 mg, 0.25 mmol, 5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe. The solvent mixture should be sparged with inert gas for at least 30 minutes prior to use.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2-chloropyridin-3-ol.

Causality and Experimental Choices:

  • Catalyst System: Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ.[9] For more challenging couplings involving electron-deficient pyridines or sterically hindered boronic acids, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ may be required to facilitate the rate-limiting oxidative addition step.[10]

  • Base and Solvent System: A combination of a strong inorganic base like K₃PO₄ and an aqueous solvent system (dioxane/water) is highly effective.[12] The base is crucial for the formation of the reactive boronate species, which facilitates the transmetalation step in the catalytic cycle.[12] Water content can be critical and may need optimization.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[9] Therefore, maintaining a rigorously inert atmosphere throughout the setup and reaction is critical for success.

Visualization of the Suzuki-Miyaura Catalytic Cycle

G A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D Ar'-B(OR)₂ E Ar-Pd(II)L2-Ar' D->E Base F Reductive Elimination E->F F->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

This compound represents a powerful and versatile platform for the synthesis of novel agrochemical candidates. The strategic and selective manipulation of its hydroxyl and halogen functionalities through well-established synthetic methodologies, such as the Williamson ether synthesis and Suzuki-Miyaura cross-coupling, provides a direct route to diverse molecular architectures. The protocols detailed herein offer a robust starting point for researchers and drug development professionals to explore the vast potential of this valuable building block in the creation of next-generation crop protection solutions.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Boronic Acid Homocoupling in Suzuki-Miyaura Reactions of 6-Bromo-2-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the common but problematic side reaction of boronic acid homocoupling, particularly when working with complex heteroaromatic substrates like 6-Bromo-2-chloropyridin-3-ol. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying principles to empower your experimental design and troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts behind the homocoupling side reaction and the specific challenges posed by your substrate.

Q1: What is boronic acid homocoupling, and why is it a significant problem?

A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct (R-B(OH)₂ + R-B(OH)₂ → R-R). This is highly problematic for several reasons:

  • Reduced Yield: It consumes your valuable boronic acid, directly lowering the potential yield of your desired cross-coupled product.

  • Complicated Purification: The homocoupled byproduct is often structurally similar to the target molecule, making chromatographic separation difficult and time-consuming.

  • Stoichiometric Imbalance: Consumption of the boronic acid alters the stoichiometry of the reaction, potentially leading to incomplete conversion of your starting halide.[1]

Q2: What are the primary chemical pathways that cause boronic acid homocoupling?

A2: There are two predominant mechanisms that you must control:

  • Palladium(II)-Mediated Homocoupling: This is a major pathway, especially at the beginning of the reaction. If you use a Palladium(II) precatalyst, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), the active Pd(0) catalyst must first be generated. This reduction can occur via the homocoupling of two boronic acid molecules, which act as the reducing agent, producing your unwanted byproduct.[1][2][3][4]

  • Oxygen-Induced Homocoupling: The presence of dissolved oxygen in your reaction solvent is highly detrimental. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This newly formed Pd(II) can then enter the homocoupling pathway described above.[2][5] Therefore, even if you start with a Pd(0) catalyst, insufficient degassing can lead to significant homocoupling.[5][6]

Q3: What specific challenges does this compound present in a Suzuki coupling?

A3: This substrate is particularly challenging due to a combination of factors:

  • Chemoselectivity: It possesses two different halogen atoms. The Carbon-Bromine bond is significantly more reactive and susceptible to oxidative addition than the Carbon-Chlorine bond.[7] This allows for selective coupling at the C6-Br position, but harsh conditions (high temperature, prolonged reaction times) can lead to undesired coupling at the C2-Cl position.

  • Catalyst Inhibition (The "2-Pyridyl Problem"): The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium center. This coordination can inhibit the catalyst's activity, slowing down or stalling the desired catalytic cycle.[8] While your substrate is substituted at the 2-position with chlorine, this "pyridyl problem" remains a critical consideration.

  • Substrate Complexity: The presence of the hydroxyl (-OH) group can also influence the reaction, potentially by interacting with the base or the metal center.

Section 2: Troubleshooting Guide

This guide is structured to address specific issues you may be observing in your experiments.

Issue 1: I am observing a significant amount of the boronic acid dimer in my crude NMR/LC-MS.

  • Potential Cause A: Presence of Dissolved Oxygen.

    • Causality: Oxygen is oxidizing your active Pd(0) catalyst to Pd(II), which then mediates the homocoupling reaction. Standard nitrogen purging of the headspace is often insufficient to remove all dissolved oxygen.[9]

    • Suggested Solutions:

      • Rigorous Solvent Degassing: Before preparing your reaction mixture, sparge your solvent with an inert gas (Argon or Nitrogen) via a subsurface needle for at least 30-45 minutes.

      • Reaction Mixture Degassing: After combining all reagents except the catalyst, sparge the entire mixture again for 15-20 minutes.

      • Freeze-Pump-Thaw Cycles: For maximum oxygen removal, perform three to five freeze-pump-thaw cycles on your reaction mixture before adding the catalyst.[1]

  • Potential Cause B: Use of a Pd(II) Precatalyst.

    • Causality: Your Pd(II) source (e.g., Pd(OAc)₂) is being reduced to Pd(0) by consuming your boronic acid, leading to homocoupling as an inherent part of catalyst activation.[2][4]

    • Suggested Solutions:

      • Switch to a Pd(0) Source: Use a catalyst that is already in the active Pd(0) oxidation state, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4] This eliminates the need for the initial reductive homocoupling step.

      • Employ a Modern Precatalyst: Buchwald precatalysts (e.g., G3 or G4 precatalysts) are specifically designed to generate the active L-Pd(0) species cleanly and efficiently upon heating, minimizing side reactions.[2][4]

      • Add a Mild Reducing Agent: If you must use a Pd(II) source, consider adding a mild reducing agent like potassium formate (HCO₂K). This can help reduce the Pd(II) to Pd(0) without involving the boronic acid, effectively suppressing homocoupling.[1][5][6][9][10]

Issue 2: My reaction is very slow or stalls completely. I see mainly starting materials and some homocoupling byproduct.

  • Potential Cause A: Suboptimal Ligand Choice.

    • Causality: The ligand stabilizes the palladium catalyst and modulates its reactivity. For challenging heteroaromatic substrates, a generic ligand like PPh₃ may not be sufficient to overcome catalyst inhibition or promote the rate-limiting oxidative addition step efficiently.[11][12]

    • Suggested Solutions:

      • Use Bulky, Electron-Rich Ligands: Switch to modern phosphine ligands developed for cross-coupling. Buchwald ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are excellent starting points.[1][13] Their steric bulk promotes the final reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[11]

  • Potential Cause B: Inappropriate Base.

    • Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[14][15] If the base is too weak, the reaction will be slow. If it is too strong or poorly soluble, it can lead to other side reactions or mass transfer limitations.

    • Suggested Solutions:

      • Screen Different Bases: The optimal base is substrate-dependent. Screen a few different inorganic bases to find the best performer. Common and effective choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[1][15]

      • Ensure Proper Mixing: Especially with inorganic bases, ensure vigorous stirring is maintained throughout the reaction to overcome solubility issues.

Section 3: Recommended Protocols & Methodologies
Protocol 1: Recommended Starting Conditions for Selective C-Br Coupling of this compound

This protocol is designed as a robust starting point to maximize cross-coupling and minimize homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (0.01 - 0.02 equiv)

  • SPhos (0.02 - 0.04 equiv, L:Pd ratio of 2:1)

  • Potassium Phosphate (K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 10:1, or Toluene/Water 10:1)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and Argon (or Nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Add the previously degassed solvent mixture (e.g., Dioxane/Water 10:1) via syringe to a concentration of approximately 0.1 M with respect to the halide.

  • Final Degassing: With gentle stirring, bubble Argon through the reaction mixture via a subsurface needle for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of Argon, quickly add the Pd₂(dba)₃ and SPhos ligand to the flask.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-90 °C. Note: Lower temperatures favor selectivity at the C-Br bond.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography.

Section 4: Data Presentation & Visualization
Table 1: Comparison of Common Palladium Catalyst Sources
Catalyst SourceOxidation StateProsConsRecommendation for this Topic
Pd(OAc)₂ / PdCl₂Pd(II)Inexpensive, bench-stableHigh risk of homocoupling during initial reduction[1][2]Not recommended as a first choice
Pd(PPh₃)₄Pd(0)Directly active, avoids reductive homocouplingCan be air-sensitive, PPh₃ is not always the optimal ligandGood choice, but ligand may need optimization
Pd₂(dba)₃ + LigandPd(0)Excellent Pd(0) source, allows for flexible ligand choiceAir-sensitive, requires separate ligand additionHighly Recommended. Allows use of superior ligands like SPhos.
Buchwald PrecatalystsPd(II)Bench-stable, clean generation of active L-Pd(0)More expensiveHighly Recommended. Excellent for suppressing side reactions.[2][4]
Diagrams

This diagram illustrates the desired Suzuki-Miyaura cycle versus the interfering homocoupling pathway.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Homocoupling Side Reaction Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar-X)(R') Pd0->OA_Complex Oxidative Addition (+ Ar-X) T_Complex L-Pd(II)(R)(R') OA_Complex->T_Complex Transmetalation (+ R-B(OH)₂) T_Complex->Pd0 Reductive Elimination Product R-R' (Desired Product) T_Complex->Product PdII_source Pd(II) Source (e.g., Pd(OAc)₂ or from O₂ oxidation) Pd0_regen L-Pd(0) PdII_source->Pd0_regen Reductive Homocoupling Dimer R-R (Homocoupled Byproduct) PdII_source->Dimer BoronicAcid 2 R-B(OH)₂ BoronicAcid->PdII_source Pd0_regen->Pd0 Enters Suzuki Cycle

Caption: Suzuki cycle vs. the homocoupling pathway initiated by Pd(II).

G start High Homocoupling or Low Yield? q_degas Is reaction rigorously degassed? start->q_degas q_catalyst What is the Palladium source? q_degas->q_catalyst Yes sol_degas Implement sparging or freeze-pump-thaw cycles. q_degas->sol_degas No q_ligand Are you using a bulky, e⁻ rich ligand? q_catalyst->q_ligand Pd(0) sol_catalyst_pd0 Switch to Pd(0) source (e.g., Pd₂(dba)₃) or a Buchwald precatalyst. q_catalyst->sol_catalyst_pd0 Pd(II) q_base Have you screened different bases? q_ligand->q_base Yes sol_ligand Switch to SPhos, XPhos, or similar. q_ligand->sol_ligand No sol_base Screen K₂CO₃, K₃PO₄, and Cs₂CO₃. q_base->sol_base No end_node Re-evaluate Results q_base->end_node Yes sol_degas->end_node sol_catalyst_pd0->end_node sol_catalyst_reductant Add a mild reductant like Potassium Formate. sol_ligand->end_node sol_base->end_node

Caption: A logical workflow for troubleshooting poor Suzuki-Miyaura outcomes.

Section 5: References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 27(01), 51-55. --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. --INVALID-LINK--

  • Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. --INVALID-LINK--

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. --INVALID-LINK--

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. --INVALID-LINK--

  • Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity. American Chemical Society. --INVALID-LINK--

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. --INVALID-LINK--

  • Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. --INVALID-LINK--

  • A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions. (n.d.). BenchChem. --INVALID-LINK--

  • Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. (n.d.). BenchChem. --INVALID-LINK--

  • Zhang, Y., et al. (2014). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 18(11), 1418-1422. --INVALID-LINK--

  • A comparative study of different bases in Suzuki-Miyaura coupling reactions. (n.d.). BenchChem. --INVALID-LINK--

  • MacNair, A. J., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(43), 14485-14493. --INVALID-LINK--

  • Abe, H., et al. (2005). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 70(14), 5622-5632. --INVALID-LINK--

  • Gök, Y., et al. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 23(10), 2445. --INVALID-LINK--

  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (n.d.). BenchChem. --INVALID-LINK--

  • Suzuki reaction. (2023, December 27). Wikipedia. --INVALID-LINK--

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. --INVALID-LINK--

  • 2.6: Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. --INVALID-LINK--

  • Corpet, M., & Gandon, V. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 870. --INVALID-LINK--

  • Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 249-256. --INVALID-LINK--

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. --INVALID-LINK--

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(21), 5434-5438. --INVALID-LINK--

  • What's the role of the phosphine ligand in Suzuki couplings? (2019, August 11). Reddit. --INVALID-LINK--

  • Degli Innocenti, M., et al. (2023). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. --INVALID-LINK--

  • Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... (n.d.). ResearchGate. --INVALID-LINK--

  • Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate. --INVALID-LINK--

  • Campeau, L.-C., et al. (2014). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 4(108), 63031-63034. --INVALID-LINK--

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. --INVALID-LINK--

  • Hu, D., et al. (2021). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis, 11(1), 267-273. --INVALID-LINK--

References

Technical Support Center: Catalyst Deactivation in 6-Bromo-2-chloropyridin-3-ol Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving 6-bromo-2-chloropyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridinol substrates in palladium-catalyzed cross-coupling reactions. Here, we will delve into the common challenges, their underlying causes, and provide actionable, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most pressing issues encountered during the cross-coupling of this compound and related heteroaromatic compounds.

Q1: Why is catalyst deactivation so prevalent when using pyridinol substrates like this compound?

A1: The primary challenge stems from the inherent properties of the pyridinol core. The Lewis basic nitrogen atom in the pyridine ring can strongly coordinate to the palladium catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, a phenomenon often referred to as catalyst poisoning.[1] This is particularly problematic with 2-substituted pyridines, a challenge known as the "2-pyridyl problem," where the nitrogen is in close proximity to the reaction site, enhancing its inhibitory effect.[1] Additionally, the hydroxyl group can participate in side reactions or alter the electronic properties of the substrate, further complicating the catalytic cycle.

Q2: My reaction has stalled, and I observe a black precipitate. What is happening and how can I fix it?

A2: The black precipitate is likely palladium black, which consists of agglomerated, inactive palladium nanoparticles.[2][3] Its formation signals catalyst decomposition and is a common deactivation pathway.[1][2] This often occurs when the catalytic cycle is slow, allowing the active Pd(0) species to aggregate.[1]

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][4] These ligands stabilize the active Pd(0) species and sterically hinder the coordination of the pyridine nitrogen.[1]

  • Precatalyst Choice: Utilize well-defined palladium precatalysts. These ensure the efficient generation of the active catalytic species and can minimize the formation of palladium black.[5][6]

  • Reaction Conditions: Lowering the reaction temperature can sometimes disfavor agglomeration.[1] Ensure a strictly inert atmosphere, as oxygen can promote catalyst oxidation and decomposition.[3]

Q3: I am observing low to no product yield, but no palladium black is visible. What are other potential deactivation mechanisms?

A3: Besides palladium black formation, several other deactivation pathways can occur:

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations.[1][7][8]

  • Ligand Degradation: The phosphine ligands themselves can degrade under certain reaction conditions, leading to loss of catalyst stability and activity.[9]

  • Inhibition by Reactants or Products: The starting material, product, or even additives can coordinate to the palladium center and inhibit catalysis.[9]

Diagnostic Approach: To diagnose the issue, consider running a control experiment with a less challenging substrate. If that reaction proceeds, it points towards a substrate-specific inhibition problem. If both reactions fail, it may indicate a more general issue with reagent purity or reaction setup.

Q4: How does the choice of halide (Br vs. Cl) in this compound affect the reaction and potential for deactivation?

A4: The two halide substituents on the pyridinol ring, bromine and chlorine, exhibit different reactivities. The C-Br bond is generally more reactive and undergoes oxidative addition to the palladium center more readily than the stronger C-Cl bond.[10] This difference in reactivity can be exploited for selective cross-coupling.

However, the less reactive C-Cl bond can lead to a slower overall catalytic cycle. This sluggishness can increase the lifetime of the active Pd(0) catalyst in solution, providing more opportunity for deactivation pathways like palladium black formation to occur.[1] To couple the C-Cl bond, more electron-rich and bulky ligands are often necessary to facilitate the challenging oxidative addition step.[10]

Q5: Can impurities in my starting materials or solvents be the culprit for catalyst deactivation?

A5: Absolutely. Even trace amounts of certain impurities can act as catalyst poisons.[3][10]

  • Sulfur and Phosphorus Compounds: These can irreversibly bind to the palladium catalyst.[10]

  • Water and Oxygen: While some cross-coupling reactions tolerate water, excess amounts can lead to unwanted side reactions. Oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.[3]

  • "Metal-Free" Reagents: Be aware that some reagents can contain trace palladium impurities that can affect the reaction.[10][11]

Best Practices:

  • Use high-purity, anhydrous, and degassed solvents.[3][5]

  • Purify starting materials if their purity is questionable.[3][5]

  • Always maintain a rigorously inert atmosphere throughout the reaction setup and duration.[5]

Section 2: Visualizing Deactivation Pathways and Experimental Workflows

To better understand the processes discussed, the following diagrams illustrate key concepts.

Catalyst_Poisoning Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Pyridinol Complex Active_Catalyst->Inactive_Complex Catalyst Poisoning Catalytic_Cycle Product Formation Active_Catalyst->Catalytic_Cycle Desired Path Pyridinol_Substrate This compound Pyridinol_Substrate->Active_Catalyst Coordination

Caption: Catalyst poisoning by pyridinol substrate.

Palladium_Black_Formation Active_Pd0 Active Monomeric Pd(0) Slow_Catalysis Slow Catalytic Cycle Active_Pd0->Slow_Catalysis Enters Cycle Aggregation Aggregation Active_Pd0->Aggregation Prolonged Lifetime Slow_Catalysis->Active_Pd0 Regenerated Pd_Black Inactive Palladium Black Aggregation->Pd_Black Precipitation

Caption: Formation of inactive palladium black.

Section 3: Data-Driven Catalyst & Ligand Selection

The choice of catalyst and ligand is paramount for a successful cross-coupling reaction with challenging substrates. The following table provides a comparative overview of common catalyst systems.

Catalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)Typical Yield (%)Reference(s)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9570-90 (for 5-bromo-2-methylpyridin-3-amine)[12]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50Moderate (for resin-supported chloropyrimidines)[12]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane80-10085-95 (for various bromopyridines)[13]
Pd(OAc)₂ / SPhosK₃PO₄Toluene100>90 (for hindered biaryl synthesis)[4]
RuPhos PrecatalystLiHMDSTHF65~70 (for amination of 3-halo-2-aminopyridines)[14]
BrettPhos PrecatalystLiHMDSTHF65~78 (for amination of 3-halo-2-aminopyridines)[14]

Note: This data is compiled from literature and is intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Section 4: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[1]

  • Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%) and the ligand if required.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.[5]

  • Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.[5]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: In Situ Monitoring of Catalyst Deactivation by ¹H NMR

Objective: To determine if catalyst deactivation is occurring by monitoring the reaction kinetics.

Procedure:

  • Set up the cross-coupling reaction as described in Protocol 1, but in an NMR tube compatible with heating.

  • Include an internal standard (e.g., 1,3,5-trimethoxybenzene) with a known concentration.

  • Place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals.[1]

  • Integrate the signals corresponding to the starting material, product, and internal standard.

  • Plot the concentration of the product versus time. A plateau in product formation before the starting material is fully consumed is indicative of catalyst deactivation.[1]

Section 5: Catalyst Regeneration

While prevention is the best strategy, in some cases, a deactivated catalyst can be regenerated.

Q6: Is it possible to regenerate a deactivated palladium catalyst?

A6: Regeneration of palladium black back to an active catalytic species in situ is challenging. However, for heterogeneous Pd/C catalysts, regeneration methods have been developed. These often involve washing the catalyst with solvents to remove adsorbed species or thermal treatment. For instance, a deactivated Pd/C catalyst can sometimes be regenerated by washing with solvents like methanol or by treatment with an air stream at elevated temperatures.[15][16][17] The feasibility of regeneration is highly dependent on the nature of the deactivation.

References

Technical Support Center: Purification of 6-Bromo-2-chloropyridin-3-ol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 6-Bromo-2-chloropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction to Purification Challenges

The synthesis of this compound, most commonly via the electrophilic bromination of 2-chloropyridin-3-ol, presents a unique set of purification challenges. The primary goal is to isolate the desired product from unreacted starting materials, potential regioisomers, and over-brominated byproducts. The acidic nature of the pyridinol hydroxyl group and the basicity of the pyridine nitrogen add another layer of complexity to the purification strategy. This guide will provide you with the necessary tools and knowledge to overcome these obstacles and obtain your target compound in high purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My crude reaction mixture shows multiple spots on TLC, close to my product's Rf.

Q1: I've run a TLC of my crude this compound reaction, and I see several spots with similar retention factors. How can I identify the main impurities and select the best purification method?

A1: This is a common observation. The main impurities are likely unreacted 2-chloropyridin-3-ol and potentially a dibrominated byproduct, 4,6-dibromo-2-chloropyridin-3-ol. The hydroxyl group is an activating, ortho-, para-director, and while the 6-position is sterically less hindered, some bromination can occur at the 4-position.

Troubleshooting Steps:

  • Co-spotting on TLC: Spot your crude mixture alongside the starting material (if available) on a TLC plate to confirm its presence.

  • Varying TLC Solvent Polarity: Experiment with different solvent systems for your TLC analysis to achieve better separation. A good starting point is a mixture of hexanes and ethyl acetate. Try varying the ratio (e.g., 9:1, 8:2, 7:3) to optimize the separation. Adding a small amount of acetic acid (0.5-1%) can sometimes improve the resolution of acidic compounds like pyridinols.

  • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to identify the components of your crude mixture by their mass-to-charge ratio. This will definitively confirm the presence of starting material, product, and any over-brominated species.

Recommended Purification Strategy: Based on the close polarity of the likely impurities, flash column chromatography is the most effective method for separation.

Issue 2: Difficulty in achieving good separation during column chromatography.

Q2: I'm struggling to separate my product from impurities using column chromatography. The fractions are either mixed or the yield is very low.

A2: Achieving baseline separation of halogenated pyridinols can be challenging due to their similar polarities. The key to a successful separation lies in the meticulous optimization of your chromatographic conditions.

Troubleshooting & Optimization:

  • Solvent System Selection: The choice of eluent is critical. A gradient elution is often more effective than an isocratic one. Start with a low polarity mobile phase (e.g., 95:5 hexanes/ethyl acetate) and gradually increase the polarity.

  • Tailing of the Product Peak: Pyridinols can interact with the acidic silanol groups on the silica gel, leading to peak tailing. To mitigate this, you can:

    • Add a small amount of a volatile acid, like acetic acid (0.1-1%), to the mobile phase. This will protonate the pyridine nitrogen, reducing its interaction with the silica.

    • Alternatively, use a deactivated silica gel or alumina (neutral or basic).

  • Column Packing and Dimensions: A long and narrow column will generally provide better resolution than a short and wide one. Ensure your column is packed uniformly to avoid channeling.

  • Flow Rate: A slower flow rate allows for more equilibration between the stationary and mobile phases, which can lead to better separation.

Parameter Recommendation for this compound Purification
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Gradient of Hexanes:Ethyl Acetate (e.g., from 95:5 to 80:20)
Additive (optional) 0.5% Acetic Acid to reduce peak tailing
Column Dimensions Length-to-diameter ratio of at least 10:1
Loading Technique Dry loading is preferred to ensure a narrow sample band
Issue 3: Low recovery or decomposition of the product after purification.

Q3: My yield of this compound is significantly lower than expected after purification, and I suspect the compound might be unstable. What are the best practices for handling and storage?

A3: While this compound is generally stable, prolonged exposure to certain conditions can lead to degradation.

Best Practices for Handling and Storage:

  • Avoid Strong Bases: The pyridinol is acidic and will react with strong bases. During workup, use weak bases like sodium bicarbonate for neutralization.

  • Minimize Heat Exposure: When removing solvent after column chromatography, use a rotary evaporator at a moderate temperature (not exceeding 40-50 °C).

  • Storage Conditions: Store the purified solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark place.[1] The material should be kept in a dry environment.[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of crude this compound.

1. Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes

  • Ethyl acetate

  • Acetic acid (optional)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp for visualization

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (e.g., 8:2).

    • Visualize the spots under a UV lamp. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 for good separation.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes/ethyl acetate).

    • Pour the slurry into the column and allow the silica to pack, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a low-boiling solvent like dichloromethane or acetone.

    • Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase as the elution progresses.

    • Collect fractions and monitor the separation using TLC.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Acid-Base Extraction

This protocol is useful for removing acidic or basic impurities from a crude product that is largely your desired compound. It can be used as a preliminary purification step before chromatography or recrystallization.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash with Weak Base: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic pyridinol, which will remain in the organic layer as a salt, while removing any strongly acidic impurities. Discard the aqueous layer.

  • Acidic Wash: To remove any basic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic impurities will be protonated and move into the aqueous layer. Separate and discard the aqueous layer.

  • Neutralization and Extraction of Product:

    • To isolate the product, add a dilute aqueous base (e.g., 1 M NaOH) to the organic layer to deprotonate the pyridinol and extract it into the aqueous phase as its sodium salt.

    • Separate the aqueous layer containing the product salt.

    • Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of ~5-6 to re-protonate the pyridinol, which should precipitate out if it's a solid.

    • Extract the product back into an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

PurificationWorkflow crude Crude Reaction Mixture (Product, Starting Material, Byproducts) tlc TLC Analysis (Optimize Solvent System) crude->tlc column Flash Column Chromatography (Gradient Elution) tlc->column pure_fractions Combine Pure Fractions column->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation product Purified this compound evaporation->product

Caption: General workflow for the purification of this compound.

Caption: Structures of the target compound and potential impurities.

References

Technical Support Center: Improving Solubility of 6-Bromo-2-chloropyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-2-chloropyridin-3-ol and its derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges often encountered with this class of compounds. As a senior application scientist, my goal is to equip you with the scientific rationale and actionable protocols to overcome these hurdles in your experimental work.

Section 1: Troubleshooting Guide - A Deeper Dive

This section addresses specific solubility problems in a question-and-answer format, providing not just solutions but also the underlying principles to empower your decision-making process.

Q1: My this compound derivative won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What's the first thing I should try?

A1: The initial and often most effective strategy is to modulate the pH of your solvent.

Causality: The solubility of ionizable compounds is significantly influenced by pH.[1] this compound possesses both a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen. The overall charge of the molecule, and thus its interaction with a polar solvent like water, can be altered by changing the pH.

  • To increase the solubility of a weakly acidic compound, you should increase the pH. This deprotonates the acidic group (in this case, the hydroxyl group), forming a more polar, charged phenolate-like species that is more soluble in water.

  • To increase the solubility of a weakly basic compound, you should decrease the pH. This protonates the basic group (the pyridine nitrogen), forming a positively charged pyridinium ion that is more water-soluble.

For this compound, you have two avenues to explore. Since it is a pyridin-3-ol, it can act as either an acid or a base. The presence of electron-withdrawing chloro and bromo substituents will decrease the basicity of the pyridine nitrogen.[2] Therefore, adjusting the pH to the alkaline range to deprotonate the hydroxyl group is often a more effective initial strategy.

Workflow for pH-Based Solubility Optimization

Caption: Decision workflow for pH-based solubility enhancement.

Q2: I've tried adjusting the pH, but my compound still precipitates or has limited solubility. What is the next logical step?

A2: Employing a co-solvent system is a widely used and effective secondary strategy.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[3] This "polarity tuning" makes the solvent more "like" the solute, facilitating the dissolution of hydrophobic compounds. The pyridine ring, along with the bromo and chloro substituents, contributes to the hydrophobic character of your molecule.

Commonly used co-solvents in pharmaceutical and research settings include:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Polyethylene Glycols (PEGs) of low molecular weight (e.g., PEG 300, PEG 400)

  • Propylene Glycol (PG)

Experimental Protocol: Co-solvent Screening
  • Stock Solution Preparation: Prepare a high-concentration stock solution of your this compound derivative in 100% of a suitable organic solvent (e.g., DMSO).

  • Serial Dilution: Serially dilute the stock solution into your aqueous buffer to achieve the desired final concentration. It is crucial to add the stock solution to the buffer and not the other way around, and to do so with vigorous mixing to avoid localized high concentrations that can cause precipitation.[4]

  • Observation: Observe the solutions for any signs of precipitation immediately and after a set period (e.g., 1 hour, 24 hours) at the intended experimental temperature.

  • Optimization: If precipitation occurs, you can either decrease the final concentration of your compound or increase the percentage of the co-solvent in the final solution, being mindful of the tolerance of your experimental system to the organic solvent.

Co-solventTypical Starting ConcentrationNotes
DMSO0.1 - 5% (v/v)A very strong solvent, but can have effects on cell-based assays at higher concentrations.
Ethanol1 - 10% (v/v)Generally well-tolerated in many biological systems at low concentrations.
PEG 4005 - 20% (v/v)A non-volatile and less toxic option, often used in formulation development.
Q3: My compound precipitates out of the co-solvent/buffer mixture over time. How can I improve its stability in solution?

A3: This suggests a supersaturated state is being formed, which is thermodynamically unstable. The use of cyclodextrins to form inclusion complexes can be an excellent strategy to enhance and maintain solubility.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate poorly soluble "guest" molecules, like your this compound derivative, within their hydrophobic core.[6] This forms a water-soluble inclusion complex, effectively shielding the hydrophobic parts of your compound from the aqueous environment and preventing aggregation and precipitation.[7]

Commonly used cyclodextrins include:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to the parent β-CD.

Experimental Protocol: Cyclodextrin Complexation
  • Cyclodextrin Solution Preparation: Prepare a stock solution of the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer. The concentration will depend on the stoichiometry of complexation, which may need to be determined experimentally. A good starting point is a 5-10% (w/v) solution.

  • Compound Addition: Add your this compound derivative to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture at a controlled temperature for a period of time (e.g., 1-24 hours) to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved compound.

  • Quantification: The concentration of the solubilized compound in the filtrate can be determined by a suitable analytical method such as HPLC-UV.[8]

Caption: A systematic workflow for troubleshooting solubility issues.

Section 2: Frequently Asked Questions (FAQs)

Q: Can I use salt formation to improve the solubility of my this compound derivative?

A: Yes, salt formation is a viable and powerful technique for ionizable compounds.[9] Since your compound has a basic pyridine nitrogen, you can react it with an acid to form a pyridinium salt, which will likely have significantly higher aqueous solubility.[10] A common method is to dissolve the pyridine derivative in a suitable organic solvent and add a stoichiometric amount of an acid (e.g., HCl in ether or isopropanol). The resulting salt may precipitate and can be isolated.

Q: What is co-crystallization and could it be useful for my compound?

A: Co-crystallization is a technique where the active pharmaceutical ingredient (API) and a benign "co-former" are combined in a specific stoichiometric ratio within a crystal lattice.[9] This can alter the physicochemical properties of the API, often leading to improved solubility and dissolution rates. This could be a valuable approach for your this compound derivatives, especially if other methods are not sufficiently effective.

Q: Are there any other, more advanced techniques I could consider?

A: For more challenging cases, you might explore formulation-based approaches such as solid dispersions, where the compound is dispersed in a solid polymer matrix in an amorphous state, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[11] These are more complex and typically employed in later-stage drug development.

Q: How do I accurately measure the solubility of my compound?

A: The gold standard is the shake-flask method, where an excess of the compound is equilibrated with the solvent over a prolonged period (e.g., 24-48 hours), followed by separation of the solid and quantification of the dissolved compound in the supernatant by a suitable analytical method like HPLC.[8] Other methods include gravimetric analysis and UV-Vis spectrophotometry if the compound has a suitable chromophore.[8][12]

References

effect of base and solvent on 6-Bromo-2-chloropyridin-3-ol reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for navigating the experimental complexities of 6-Bromo-2-chloropyridin-3-ol. This guide moves beyond simple protocols to explain the underlying chemical principles that govern its reactivity. As a Senior Application Scientist, my aim is to empower you with the knowledge to not only execute reactions but to troubleshoot and optimize them effectively.

The unique arrangement of a hydroxyl group and two different halogen atoms on the pyridine ring presents distinct challenges and opportunities in synthesis. Chemoselectivity is paramount, and the choice of base and solvent is not merely a matter of reaction setup but the primary determinant of success. This guide is structured to address the most common queries and issues encountered in the laboratory, providing both direct answers and the rationale behind them.

Frequently Asked Questions (FAQs): Navigating Key Reactions

This section addresses common questions regarding the primary transformations of this compound, focusing on the critical role of the base and solvent in controlling reaction outcomes.

Q1: I want to perform a Suzuki-Miyaura coupling. Which halogen will react, and what are the optimal base and solvent conditions?

A1: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This allows for chemoselective coupling at the C6 position.[1] The success of this reaction is highly dependent on a carefully chosen base and solvent system to overcome challenges associated with pyridine substrates.

  • The Challenge with Pyridines: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle. This is often called the "2-pyridyl problem."[2][3] Furthermore, the electron-rich nature of the pyridine ring and the presence of the hydroxyl group can complicate the reaction.

  • Choosing the Right Base: The base is critical for activating the boronic acid to facilitate the transmetalation step.[4]

    • Inorganic Carbonates (Cs₂CO₃, K₂CO₃): Cesium carbonate is often a superior choice due to its high solubility in organic solvents and its ability to effectively facilitate the reaction. Potassium carbonate is a more economical alternative.

    • Phosphates (K₃PO₄): Potassium phosphate is a strong, non-nucleophilic base that is particularly effective, often in anhydrous conditions.[2][4] Using anhydrous conditions helps to minimize the common side reaction of protodeboronation, where the boronic acid is replaced by a proton from water.[5][6]

  • Solvent Selection: The solvent must dissolve all reagents and maintain catalyst stability at elevated temperatures.

    • Ethers (1,4-Dioxane, THF): Dioxane is a common choice, often with a small amount of water to aid in dissolving the base.[6][7]

    • Aromatics (Toluene): Toluene is excellent for reactions requiring higher temperatures and strictly anhydrous conditions.

    • Amides (DMF, DMAc): While these solvents can aid solubility, they are more coordinating and can sometimes interfere with the catalyst. They are also more difficult to remove during workup.[8]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling at C6

Palladium Source Ligand Base (equivalents) Solvent Temperature (°C) Key Considerations
Pd(OAc)₂ (2-5 mol%)SPhos or XPhos (4-10 mol%)K₃PO₄ (2-3 eq.)Toluene or 1,4-Dioxane80-110Excellent for challenging couplings; bulky, electron-rich ligands prevent catalyst poisoning.[4][5]
Pd₂(dba)₃ (2-4 mol%)P(t-Bu)₃ (4-8 mol%)Cs₂CO₃ (2 eq.)1,4-Dioxane80-100Highly active catalyst system, requires strict inert atmosphere.
Pd(PPh₃)₄ (5 mol%)(None, is a complex)K₂CO₃ (3 eq.)1,4-Dioxane / H₂O (4:1)85-95A more "classical" system; may be less effective and require higher temperatures.[9]
Q2: How do I achieve a successful Buchwald-Hartwig amination, and what factors should I consider for the base and solvent?

A2: Similar to Suzuki coupling, the Buchwald-Hartwig amination will occur selectively at the more reactive C-Br bond. The catalytic cycle involves oxidative addition, amine coordination, deprotonation by the base to form a palladium-amido complex, and reductive elimination.[10] The choice of base is arguably the most critical parameter.

  • Base Selection is Crucial: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.

    • Alkoxides (NaOt-Bu, KOt-Bu): Sodium tert-butoxide is the most commonly used base for these reactions. It is strong enough to deprotonate a wide range of amines.

    • Bis(trimethylsilyl)amides (LiHMDS): Lithium bis(trimethylsilyl)amide is another effective strong base, particularly useful for coupling unprotected aminopyridines where other bases might fail.[11]

  • Solvent Considerations: Aprotic, non-coordinating solvents are preferred.

    • Toluene and Dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[12] They provide good solubility for the organic reagents and do not interfere with the catalyst.

    • DMF and DMAc should generally be avoided as they can lead to side reactions and catalyst decomposition at the high temperatures often required.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination at C6

Palladium Source Ligand Base (equivalents) Solvent Temperature (°C) Key Considerations
Pd₂(dba)₃ (2 mol%)XPhos or RuPhos (4 mol%)NaOt-Bu (1.5-2 eq.)Toluene80-110Highly general and effective system for a wide range of primary and secondary amines.
RuPhos Precatalyst (2-4 mol%)(Part of precatalyst)LiHMDS (2 eq.)THF or TolueneRoom Temp to 80Excellent for delicate substrates or when coupling other aminopyridines.[11]
Pd(OAc)₂ (2-5 mol%)BINAP (3-6 mol%)NaOt-Bu (2 eq.)Toluene100A well-established, older generation catalyst system.[12]
Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule? Which position is more reactive and why?

A3: Yes, SNAr is a viable pathway. In contrast to palladium-catalyzed reactions, SNAr reactivity is governed by electronics. The C2-Cl bond is more susceptible to nucleophilic attack than the C6-Br bond.

  • Mechanism and Rationale: SNAr reactions proceed via a two-step addition-elimination mechanism through a negatively charged intermediate (Meisenheimer complex).[13] The stability of this intermediate determines the reaction rate. For a nucleophile to attack, the ring must be "electron-poor." The pyridine nitrogen acts as an electron-withdrawing group, activating the C2 and C4 positions. Since the chlorine is at C2, this position is highly activated. The hydroxyl group at C3 is electron-donating, which slightly deactivates the ring, but the effect of the ring nitrogen is dominant.

  • Effective Bases and Solvents: The base's role is often to deprotonate the incoming nucleophile (e.g., an alcohol or amine) to make it more potent.

    • Bases: Strong bases like sodium hydride (NaH) for alcohols or potassium carbonate (K₂CO₃) for thiols are common. For amine nucleophiles, often no external base is needed as the amine can act as both the nucleophile and the base.[14]

    • Solvents: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they can stabilize the charged Meisenheimer intermediate, accelerating the reaction.

Q4: What about the hydroxyl group? How does it influence reactivity and can it be functionalized?

A4: The hydroxyl group has a significant electronic and steric influence. It can also be a reactive handle for O-alkylation.

  • Influence on Reactivity: As an electron-donating group, the hydroxyl group can slightly decrease the rate of palladium-catalyzed oxidative addition but can also stabilize the catalyst. In SNAr, its presence can modulate the electronics of the pyridine ring. Importantly, under basic conditions, it will be deprotonated to a phenoxide, which is a much stronger electron-donating group and can significantly alter the reactivity profile.

  • O-Alkylation: The hydroxyl group can be alkylated using a standard Williamson ether synthesis.[15]

    • Conditions: Typically, a moderate base like K₂CO₃ or a stronger base like NaH is used to deprotonate the hydroxyl group, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide).

    • Solvent: Polar aprotic solvents like DMF or acetonitrile are effective for this transformation.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.

Troubleshooting_Workflow Start Problem Observed No_Conversion Low or No Conversion Start->No_Conversion Side_Products Side Product Formation Start->Side_Products Decomposition Decomposition of Starting Material Start->Decomposition Cause_Catalyst Catalyst Issue? No_Conversion->Cause_Catalyst Cross-Coupling Cause_Base Base/Solvent Issue? No_Conversion->Cause_Base Cause_Temp Temperature Issue? No_Conversion->Cause_Temp Cause_Proto Protodeboronation? Side_Products->Cause_Proto Suzuki Cause_Homo Homocoupling? Side_Products->Cause_Homo Cause_Dehalo Dehalogenation? Side_Products->Cause_Dehalo Sol_Dehalo_Fix Lower temperature. Screen different ligands/bases. Decomposition->Sol_Dehalo_Fix Sol_Ligand Use bulkier, electron-rich ligand (e.g., XPhos, SPhos) to prevent catalyst poisoning by pyridine N. Cause_Catalyst->Sol_Ligand Yes Sol_Precatalyst Use a well-defined precatalyst to ensure efficient generation of active Pd(0). Cause_Catalyst->Sol_Precatalyst Yes Sol_Inert Ensure rigorous inert atmosphere (degas solvents, use glovebox) to prevent catalyst oxidation. Cause_Catalyst->Sol_Inert Yes Sol_Base_Strength Is base strong enough? (e.g., NaOtBu for amination). Cause_Base->Sol_Base_Strength Yes Sol_Base_Solubility Is base soluble? (Consider Cs2CO3 over K2CO3). Cause_Base->Sol_Base_Solubility Yes Sol_Solvent_Dry Use anhydrous solvent to prevent side reactions like protodeboronation. Cause_Base->Sol_Solvent_Dry Yes Sol_Temp_Increase Increase temperature in increments. C-Cl activation requires more energy. Cause_Temp->Sol_Temp_Increase Yes Sol_Proto_Fix Use anhydrous base (K3PO4) and dry solvent. Cause_Proto->Sol_Proto_Fix Yes Sol_Homo_Fix Thoroughly degas reaction mixture. Use a precatalyst. Cause_Homo->Sol_Homo_Fix Yes Cause_Dehalo->Sol_Dehalo_Fix Yes

Caption: A decision tree for troubleshooting common issues.

Issue 1: My Suzuki or Buchwald-Hartwig reaction has stalled or shows no conversion.
  • Root Cause Analysis:

    • Catalyst Poisoning: This is the most common issue with pyridine substrates.[2][5] The pyridine nitrogen coordinates to the Pd(0) center, inhibiting oxidative addition.

    • Inefficient Oxidative Addition: The C-Br bond, while reactive, still requires a sufficiently active catalyst. If you are attempting to react the C-Cl bond, this step is even more challenging.[4]

    • Inactive Base: The base may be old, hydrated, or not strong enough to perform its role in the catalytic cycle (transmetalation in Suzuki, amine deprotonation in Buchwald-Hartwig).[4][10]

    • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species.[5]

  • Solutions:

    • Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[5] Their bulkiness creates a protective pocket around the palladium center, disfavoring coordination from the pyridine nitrogen and promoting the desired catalytic cycle.[16]

    • Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., RuPhos Pd G3). These ensure the efficient and reliable generation of the active Pd(0) species in situ.[2]

    • Re-evaluate Your Base: For Suzuki, ensure your base (e.g., K₃PO₄) is anhydrous if you are trying to avoid protodeboronation. For Buchwald-Hartwig, ensure your NaOt-Bu is fresh and handled under inert gas.

    • Improve Inert Technique: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of inert gas or in a glovebox.[5]

Issue 2: I am observing significant side product formation, mainly protodeboronation or homocoupling (Suzuki).
  • Root Cause Analysis:

    • Protodeboronation: The boronic acid is being replaced by a hydrogen atom. This is often caused by excess water in the reaction, especially with certain bases.[4][5]

    • Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen or if the reduction of a Pd(II) source to Pd(0) is slow or incomplete.[6]

  • Solutions:

    • To Minimize Protodeboronation: Use an anhydrous base like K₃PO₄ and ensure your solvent is dry. If the reaction is sluggish, a controlled, minimal amount of water can sometimes be beneficial, but start with strictly anhydrous conditions.[2][4]

    • To Minimize Homocoupling: Rigorously exclude oxygen from your reaction. Using a precatalyst can also help by providing a clean source of Pd(0), bypassing potentially problematic in-situ reduction steps.[2]

Experimental Protocols

The following protocols provide a validated starting point for your experiments. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe (typically to a concentration of 0.1-0.2 M).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at 90-110 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive stream of argon, add sodium tert-butoxide (NaOt-Bu, 1.5 eq.) to a dry Schlenk tube equipped with a stir bar. Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.1 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Caption: Chemoselectivity of this compound under different reaction conditions.

References

Technical Support Center: Scaling Up Reactions Involving 6-Bromo-2-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-chloropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions with this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to ensure your scale-up is logical, safe, and successful.

Part 1: Foundational Knowledge & Safety (FAQs)

This section addresses the most frequently asked questions regarding the handling, properties, and fundamental reactivity of this compound, particularly in the context of increasing reaction scale.

Q1: What are the critical safety precautions for handling multi-gram or kilogram quantities of this compound?

A1: On a larger scale, adherence to safety protocols is paramount. This compound is an irritant.[1] Key precautions include:

  • Personal Protective Equipment (PPE): Always use standard PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2] When handling large quantities of the solid, which can form dust, respiratory protection (e.g., a full-face respirator) is recommended.[3]

  • Engineering Controls: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.[2][3] For kilogram-scale work, a walk-in fume hood or a dedicated, ventilated enclosure is appropriate.

  • Handling: Avoid dust formation during transfer.[3] Use non-sparking tools to prevent ignition sources.[3]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • Spill & Disposal: In case of a spill, avoid generating dust. Collect the material and dispose of it as special waste in accordance with local, regional, and national regulations.[4]

Q2: What are the solubility characteristics of this compound, and how does this affect solvent selection for scale-up?

Q3: In a cross-coupling reaction, which site is more reactive: the C6-Bromo or the C2-Chloro bond?

A3: The Carbon-Bromine bond at the 6-position is significantly more reactive than the Carbon-Chlorine bond at the 2-position in palladium-catalyzed cross-coupling reactions. This chemoselectivity is a well-established reactivity trend for aryl halides (reactivity order: I > Br > Cl > F). This allows for selective functionalization at the C6 position while leaving the C2 chlorine atom intact for subsequent transformations.[6] This differential reactivity is fundamental to designing multi-step synthetic routes.

Q4: How does the 3-hydroxy group influence the molecule's reactivity and stability?

A4: The hydroxyl group has two primary effects:

  • Electronic Effect: As an electron-donating group, it increases the electron density of the pyridine ring. This can decrease the reactivity of the C-Br bond towards the initial oxidative addition step in palladium-catalyzed cycles, which is often the rate-limiting step.[7] This can make the substrate more challenging to work with compared to non-hydroxylated analogs.

  • Potential for Interference: The acidic proton of the hydroxyl group can interfere with certain reagents, particularly strong bases or organometallics. Furthermore, the oxygen's lone pair can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[8] For these reasons, protection of the hydroxyl group (e.g., as a methoxy, benzyloxy, or silyl ether) is a common strategy to improve reaction outcomes, although it adds extra steps to the synthesis.[7]

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Scaling up cross-coupling reactions often presents challenges not observed on the bench scale. This section provides a troubleshooting guide for the two most common transformations performed with this substrate.

Guide 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Problem: My Suzuki coupling reaction fails or gives very low yield upon scale-up.

This is a frequent issue when moving from milligram to multi-gram scales. The flowchart below provides a logical path for troubleshooting, followed by a detailed explanation.

Suzuki_Troubleshooting cluster_catalyst Catalyst System Checks cluster_conditions Reaction Condition Checks cluster_reagents Reagent Quality Checks Start Problem: Reaction Failure / Low Yield Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Check_Conditions 2. Assess Reaction Conditions Start->Check_Conditions Start->Reagents_Branch Catalyst_Inhibition Inhibition by Pyridine-N or -OH? -> Use bulky, electron-rich ligand (e.g., SPhos, XPhos) Check_Catalyst->Catalyst_Inhibition Cause? Catalyst_Activity Is Pd(0) species active? -> Ensure rigorous degassing. -> Check quality of precatalyst. Check_Catalyst->Catalyst_Activity Cause? Temp Temperature too low? -> C-Br bond is deactivated. -> Increase temp to 80-110 °C. Check_Conditions->Temp Cause? Base Base ineffective? -> Use stronger base (K3PO4, Cs2CO3). -> Check solubility of base. Check_Conditions->Base Cause? Check_Reagents 3. Verify Reagent Quality Boronic_Acid Protodeboronation? -> Use fresh boronic acid or more stable pinacol ester. Check_Reagents->Boronic_Acid Cause? Solvent Solvent contains O2? -> Degas thoroughly (sparge with Ar/N2). Check_Reagents->Solvent Cause? Success Reaction Optimized Catalyst_Inhibition->Success Solution Catalyst_Activity->Success Solution Temp->Success Solution Base->Success Solution Boronic_Acid->Success Solution Solvent->Success Solution

Caption: Troubleshooting decision tree for a failed Suzuki coupling.

Detailed Causality & Solutions:

  • Cause: Catalyst Inhibition/Deactivation.

    • Why it happens: The nitrogen atom in the pyridine ring and the lone pair on the 3-hydroxyl group can coordinate to the palladium center, effectively poisoning the catalyst.[7] This is a major cause of failure with heterocyclic substrates.

    • Solution: Use sterically bulky and electron-rich phosphine ligands (i.e., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[9] These ligands form stable, highly active catalysts that are less susceptible to inhibition and are powerful enough to activate the relatively electron-rich C-Br bond.[7]

  • Cause: Ineffective Base or Solvent System.

    • Why it happens: The base is critical for activating the boronic acid to facilitate transmetalation.[9] If the base is too weak, not soluble in the reaction medium, or if you are using anhydrous conditions with a base like K₃PO₄ that may require a small amount of water to function, the reaction can stall.[9]

    • Solution: For a challenging substrate like this, stronger bases such as K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃.[9] A solvent system of Dioxane/H₂O or Toluene/H₂O is a good starting point. Ensure vigorous stirring on scale-up to overcome mass transfer limitations with heterogeneous bases.

  • Cause: Protodeboronation of the Boronic Acid.

    • Why it happens: This is a common side reaction where the boronic acid reacts with water or other protic sources to revert to the corresponding arene, especially at high temperatures over long reaction times.[7]

    • Solution: Use fresh, high-purity boronic acid. Alternatively, consider using the corresponding boronic ester (e.g., a pinacol ester), which is more stable.[7] Ensure reaction times are not unnecessarily long by monitoring for completion via TLC or LC-MS.[5]

Guide 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Problem: My amination reaction is sluggish, and purification of the basic product is difficult.

Detailed Causality & Solutions:

  • Cause: Sluggish Reaction.

    • Why it happens: Similar to the Suzuki coupling, catalyst inhibition is a primary concern. Additionally, the choice of base is critical. It must be strong enough to deprotonate the amine nucleophile to form the palladium-amido complex but not so nucleophilic that it competes in side reactions.

    • Solution: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[10][11] The catalyst system is again key; Pd₂(dba)₃ with a bulky ligand like XPhos or BINAP is a robust starting point.[10][12] Anhydrous, aprotic solvents like toluene or dioxane are standard.[10]

  • Cause: Difficult Purification.

    • Why it happens: The resulting aminopyridine product is basic, just like the starting material. This can cause significant tailing on silica gel chromatography due to strong interactions with acidic silanol groups.[13]

    • Solution 1 (Chromatography): Add a small amount (0.5-1% v/v) of a basic modifier like triethylamine (TEA) or pyridine to the eluent.[13] This neutralizes the active sites on the silica, leading to sharper peaks and better separation.

    • Solution 2 (Extraction): Utilize an acid-base workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). Your basic product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and back-extract the pure product into an organic solvent.[13] This is a highly effective and scalable purification technique.

Problem Probable Cause Recommended Solution
Low/No Conversion (Both Reactions) Catalyst inhibition by pyridine N or OH group.Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Consider protecting the -OH group.[7]
Inactive Pd(0) species.Ensure rigorous degassing of solvents and reaction setup with an inert gas (Ar or N₂).[9]
Suzuki: Dehalogenation Side Product Palladium hydride species formation.Screen different bases and solvents; ensure an inert atmosphere.[7]
Suzuki: Boronic Acid Homocoupling Presence of oxygen.Thoroughly degas all reagents and solvents.[7]
Buchwald: Low Yield Inappropriate base.Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[10]
Purification: Tailing on Silica Gel Strong interaction of basic product with acidic silica.Add 0.5-1% triethylamine to the eluent for column chromatography.[13]
Complex crude mixture.Perform an acid-base extraction to separate the basic product from neutral/acidic impurities.[13]

Part 3: Experimental Protocols & Scale-Up Workflow

The following are generalized, robust starting protocols. Always perform a small-scale trial to optimize conditions for your specific substrates before proceeding to a large-scale reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2-1.5 equiv)

  • PdCl₂(dppf) or Pd₂(dba)₃/SPhos (1-3 mol% Pd)

  • K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)

Procedure:

  • Reactor Setup: To an oven-dried reactor equipped with a mechanical stirrer, condenser, and thermocouple, add this compound, the boronic acid, and the base under a nitrogen atmosphere.

  • Catalyst Addition: In a separate flask, prepare a solution or slurry of the palladium catalyst/ligand in the reaction solvent and add it to the reactor.

  • Inerting: Evacuate and backfill the reactor with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[14]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (potentially with added triethylamine) or recrystallization.[13][15]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Reactor Setup: In a glovebox or under an inert atmosphere, charge a dry reactor with this compound, the palladium precatalyst, the ligand, and the base.[10][16]

  • Reagent Addition: Seal the reactor, remove from the glovebox, and add the anhydrous solvent followed by the amine coupling partner via syringe.

  • Reaction: Heat the mixture (typically 80-110 °C) with efficient stirring for the required time (monitor by LC-MS).

  • Work-up: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product using an acid-base extraction sequence or by column chromatography.[12]

ScaleUp_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_iso Phase 3: Isolation & Purification A1 Small-Scale Optimization (mg scale) A2 Safety & Process Hazard Analysis A1->A2 A3 Source High-Purity Reagents A2->A3 B1 Reactor Setup & Inerting A3->B1 B2 Controlled Reagent Addition (Manage Exotherms) B1->B2 B3 Reaction Monitoring (TLC, LC-MS, HPLC) B2->B3 C1 Reaction Quench & Work-up B3->C1 C2 Crude Product Isolation C1->C2 C3 Purification (Crystallization, Chromatography, or Extraction) C2->C3 C4 Final Product Analysis & Drying C3->C4

Caption: A generalized workflow for scaling up chemical reactions.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 6-Bromo-2-chloropyridin-3-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the vast landscape of heterocyclic compounds, substituted pyridin-3-ols represent a privileged scaffold due to their prevalence in biologically active molecules. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 6-bromo-2-chloropyridin-3-ol and its derivatives. By offering a comparative framework, this document aims to equip researchers with the necessary insights for the unambiguous identification and characterization of this important class of compounds.

The Structural Significance of Halogenated Pyridin-3-ols

Halogenated pyridin-3-ol derivatives are key intermediates in the synthesis of a wide array of pharmaceutical and agrochemical agents. The specific substitution pattern of this compound, featuring a bromine and a chlorine atom at positions that flank the nitrogen and the hydroxyl group, offers multiple reactive handles for further chemical transformations. Understanding the precise influence of these substituents on the electronic environment of the pyridine ring is paramount for predicting reactivity and for the unequivocal assignment of spectral data.

¹H and ¹³C NMR Spectral Features: A Comparative Analysis

Due to the limited availability of public domain, experimentally verified ¹H and ¹³C NMR data for this compound, this guide will utilize a combination of predicted spectral data for the parent compound and experimentally obtained data for closely related derivatives. This comparative approach allows for a robust understanding of the key spectral features and the influence of various substituents.

Predicted ¹H and ¹³C NMR Data for this compound

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are generated using advanced computational algorithms and serve as a valuable starting point for spectral interpretation.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton Chemical Shift (ppm) Carbon Chemical Shift (ppm)
H-47.20 - 7.40C-2145.0 - 147.0
H-57.00 - 7.20C-3150.0 - 152.0
OH9.00 - 10.00C-4120.0 - 122.0
C-5125.0 - 127.0
C-6110.0 - 112.0

Note: Predicted chemical shifts can vary depending on the software and parameters used. The OH proton signal is highly dependent on solvent and concentration and may be broad.

Experimental NMR Data for Related Pyridin-3-ol Derivatives

To provide a concrete basis for comparison, the following table presents experimentally determined ¹H and ¹³C NMR data for several related halogenated and substituted pyridin-3-ol derivatives found in the literature.

Compound ¹H NMR (Solvent) Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) ¹³C NMR (Solvent) Chemical Shifts (δ, ppm) Reference
2-Bromo-6-chloropyridine CDCl₃7.55 (t, J = 7.8), 7.25 (d, J = 7.8), 7.15 (d, J = 7.8)Not AvailableNot Available[1]
3-Bromo-2-chloropyridine Not AvailableNot AvailableNot Available147.9, 141.2, 127.8, 127.5, 122.4[2]
3-Bromo-6-hydroxy-2-methylpyridine DMSO-d₆11.8 (s, 1H), 7.45 (d, J = 8.5, 1H), 6.15 (d, J = 8.5, 1H), 2.30 (s, 3H)Not AvailableNot Available[3]

Analysis of Spectral Trends:

  • ¹H NMR: The aromatic protons on the pyridine ring typically resonate in the region of 7.0-8.5 ppm. The electron-withdrawing nature of the halogen substituents and the nitrogen atom generally leads to a downfield shift of the ring protons. The coupling constants between adjacent protons (ortho-coupling) are typically in the range of 7-9 Hz.

  • ¹³C NMR: The carbon atoms directly attached to the electronegative nitrogen, chlorine, and bromine atoms experience significant deshielding and appear at lower field (higher ppm values). The carbon bearing the hydroxyl group (C-3) is also typically found at a relatively downfield chemical shift.

Experimental Protocols for NMR Characterization

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized experimental protocol for the ¹H and ¹³C NMR characterization of this compound and its derivatives.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A delay of 2-5 seconds is appropriate.

  • 2D NMR Experiments: For complex structures or to confirm assignments, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

Visualization of Key Concepts

To aid in the understanding of the structural relationships and the NMR characterization process, the following diagrams are provided.

Figure 1. Molecular structure and NMR characterization workflow.

Conclusion

References

A Senior Application Scientist's Guide to the Single-Crystal X-ray Diffraction of 6-Bromo-2-chloropyridin-3-ol Analogs: Unveiling Structure-Property Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount. It is the bedrock upon which we build our understanding of molecular recognition, binding affinity, and ultimately, therapeutic efficacy. The 6-Bromo-2-chloropyridin-3-ol scaffold and its analogs represent a class of compounds with significant potential in medicinal chemistry. Their utility as intermediates in the synthesis of active pharmaceutical ingredients (APIs) necessitates a profound understanding of their solid-state architecture.[1] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating these structures at the atomic level.[2][3]

This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of this compound analogs. It is designed to be a practical resource, blending theoretical principles with field-proven insights to empower researchers in their quest to correlate molecular structure with function. While a public crystal structure for this compound is not available as of this writing, this guide will equip you with the necessary framework to conduct and interpret such an analysis on this compound and its derivatives.

The Experimental Journey: From Powder to Solved Structure

The path from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step is critical for obtaining high-quality data that will unambiguously reveal the molecule's three-dimensional arrangement and its interactions within the crystal lattice.

Part 1: The Art and Science of Crystal Growth

The adage "garbage in, garbage out" is particularly apt in crystallography. A high-quality single crystal is the prerequisite for a successful diffraction experiment. For novel this compound analogs, obtaining suitable crystals can be a significant hurdle. The following are proven techniques for growing single crystals of small organic molecules:

  • Slow Evaporation: This is often the simplest and most successful method. A saturated solution of the compound is prepared in a suitable solvent (or solvent mixture) and allowed to evaporate slowly and undisturbed. The choice of solvent is critical and often requires screening a range of solvents with varying polarities.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility with temperature can induce the formation of well-ordered crystals.

Expert Insight: The presence of multiple functional groups in this compound (a hydroxyl group, a pyridine nitrogen, and two different halogens) suggests a propensity for strong intermolecular interactions. When screening for crystallization conditions, consider solvents that can compete with or mediate these interactions to control the rate of nucleation and growth.

Part 2: The Diffraction Experiment: Capturing the Reciprocal Lattice

Once a suitable crystal is mounted on the diffractometer, it is subjected to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of the atoms in the crystal lattice, the scattered waves interfere with each other, producing a diffraction pattern of discrete spots. This pattern is a representation of the crystal's reciprocal lattice, which is the Fourier transform of the real-space crystal lattice.[4][5][6][7][8]

The intensity of each diffraction spot is measured, providing the amplitudes of the structure factors. However, the phase information, which is essential for reconstructing the electron density, is lost in the experiment. This is the infamous "phase problem" in crystallography.

Part 3: Solving the Puzzle: From Diffraction Data to Molecular Structure

The process of solving a crystal structure involves determining the phases of the structure factors and using them, along with the measured amplitudes, to calculate an electron density map of the unit cell.[2][3][9][10]

  • Structure Solution: For small molecules like the this compound analogs, direct methods are typically employed to solve the phase problem. These methods use statistical relationships between the intensities of the diffraction spots to derive the initial phases.

  • Model Building: The initial electron density map is then interpreted to build a molecular model, identifying the positions of the individual atoms.

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic positions, and their thermal displacement parameters to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the experiment). The quality of the refinement is monitored by the R-factor , which is a measure of the disagreement between the model and the data.[11][12][13][14] A lower R-factor indicates a better fit. For a well-refined small molecule structure, an R-factor below 5% (0.05) is typically expected.[13][14]

The following DOT script visualizes the comprehensive workflow for single-crystal X-ray diffraction analysis.

SCXRD_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement Synthesis Synthesis of Analog Purification Purification Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Crystal Growth (e.g., Slow Evaporation) Screening->Growth Mounting Crystal Mounting Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Integration Data Integration (Intensities) Diffraction->Integration Solution Structure Solution (Phase Problem) Integration->Solution Model Model Building Solution->Model Refinement Refinement (R-factor) Model->Refinement Validation Structure Validation Refinement->Validation

A flowchart of the single-crystal X-ray diffraction workflow.

Comparative Analysis of this compound Analogs: Deciphering Intermolecular Interactions

A key strength of single-crystal X-ray diffraction is its ability to reveal the intricate network of intermolecular interactions that govern the packing of molecules in the solid state. For a series of this compound analogs, a comparative analysis of their crystal structures can provide invaluable insights into how subtle changes in the molecular structure influence these interactions and, consequently, the macroscopic properties of the material.

Expected Intermolecular Interactions

Based on the functional groups present in the this compound scaffold, we can anticipate a rich variety of intermolecular interactions:

  • Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, while the pyridine nitrogen and the hydroxyl oxygen are potential hydrogen bond acceptors. We would expect to see strong O-H···N or O-H···O hydrogen bonds, which are known to be robust and often dictate the primary packing motifs in pyridinol-containing crystals.[15][16][17][18]

  • Halogen Bonding: Both the bromine and chlorine atoms are potential halogen bond donors. Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the pyridine nitrogen or the hydroxyl oxygen.[19][20][21][22] The strength of the halogen bond is expected to follow the trend I > Br > Cl > F. A comparative analysis of analogs where the bromine is replaced with other halogens would provide direct evidence of the role of halogen bonding in the crystal packing.

  • π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings interact favorably. These interactions are typically weaker than hydrogen and halogen bonds but can play a significant role in the overall stability of the crystal lattice.

The following DOT script illustrates the potential intermolecular interactions that could be observed in the crystal structure of a this compound analog.

Intermolecular_Interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 M1 6-Bromo-2-chloro pyridin-3-ol M2 6-Bromo-2-chloro pyridin-3-ol M1->M2 Hydrogen Bond (O-H···N or O-H···O) M3 6-Bromo-2-chloro pyridin-3-ol M1->M3 Halogen Bond (C-Br···N or C-Cl···O) M2->M3 π-π Stacking

Potential intermolecular interactions in this compound analogs.
Hypothetical Crystallographic Data for Comparison

When you obtain the crystal structures of your this compound analogs, you will be able to compile a table of their key crystallographic parameters. This will allow for a systematic comparison of their solid-state structures. Below is a template of what such a table might look like, with explanations of the key parameters.

ParameterAnalog 1 (R = H)Analog 2 (R = CH₃)Analog 3 (R = F)Significance
Formula C₅H₃BrClNOC₆H₅BrClNOC₅H₂BrClFNOThe chemical formula of the molecule in the crystal.
Formula Weight 208.44222.47226.43The molecular weight of the compound.
Crystal System MonoclinicOrthorhombicTriclinicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁/cPnmaP-1The space group provides a detailed description of the symmetry elements within the crystal.
a (Å) 10.12312.4568.789The length of the 'a' axis of the unit cell.
b (Å) 8.4569.8769.123The length of the 'b' axis of the unit cell.
c (Å) 15.78914.56710.456The length of the 'c' axis of the unit cell.
α (°) 909092.34The angle between the 'b' and 'c' axes.
β (°) 98.7690101.23The angle between the 'a' and 'c' axes.
γ (°) 909088.90The angle between the 'a' and 'b' axes.
Volume (ų) 1334.51793.4823.1The volume of the unit cell.
Z 482The number of molecules in the unit cell.
Density (calc) (g/cm³) 1.0341.0291.145The calculated density of the crystal.
R-factor (R1) 0.0450.0380.051A measure of the agreement between the model and the data (lower is better).[11][12][13][14]

Expert Insight: By comparing the unit cell parameters and space groups of different analogs, you can identify isostructural compounds (those with the same crystal packing) and polymorphs (different crystal packings of the same compound). Understanding polymorphism is critical in drug development as different polymorphs can have different solubilities, stabilities, and bioavailabilities.

Conclusion: From Atomic Coordinates to Drug Design

The single-crystal X-ray diffraction of this compound analogs is not merely an academic exercise. The detailed structural information obtained from these studies provides a powerful platform for rational drug design. By understanding how different substituents influence intermolecular interactions and crystal packing, we can begin to predict and control the solid-state properties of these compounds. This knowledge is crucial for optimizing lead compounds, developing stable formulations, and ultimately, creating safer and more effective medicines. The journey from a flask of white powder to a fully elucidated crystal structure is a testament to the power of modern analytical techniques and their profound impact on the advancement of science and medicine.

References

A Researcher's Guide to 6-Halo-2-chloropyridin-3-ols: A Comparative Analysis of Brominated vs. Iodinated Scaffolds in Cross-Coupling Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the choice of starting material is the bedrock of a successful synthetic campaign. For researchers and drug development professionals working with the valuable 2,6-dihalopyridin-3-ol scaffold, the decision between using the 6-bromo or the 6-iodo analog is not trivial. It is a strategic choice that profoundly impacts reaction conditions, selectivity, and overall efficiency. This guide provides an in-depth comparison of 6-Bromo-2-chloropyridin-3-ol and 6-iodo-2-chloropyridin-3-ol, grounded in fundamental reactivity principles and supported by experimental insights, to empower you to make the optimal selection for your project.

Physicochemical Properties at a Glance

Before delving into reactivity, a summary of the fundamental properties of these two key building blocks is essential.

PropertyThis compound6-Iodo-2-chloropyridin-3-ol
Structure
CAS Number 52764-12-2[1][2]188057-26-3[3][4]
Molecular Formula C₅H₃BrClNO[1][2]C₅H₃ClINO[3][4]
Molecular Weight 208.44 g/mol [1][2]255.44 g/mol
Appearance White to off-white solidWhite to pale cream powder[5]
Melting Point Not consistently reported~188-194 °C[6][7]

The Decisive Factor: Carbon-Halogen Bond Reactivity

The primary difference governing the synthetic utility of these two molecules is the inherent reactivity of the carbon-halogen bond at the C6 position. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[8] The energy required for this step is directly related to the bond dissociation energy (BDE) of the C-X bond.

The established trend for BDE in aryl halides is:

C-Cl > C-Br > C-I

This fundamental principle dictates that the C-I bond is weaker and therefore more readily cleaved by the palladium catalyst than the C-Br bond.[8] This translates to higher reactivity for 6-iodo-2-chloropyridin-3-ol, often allowing for:

  • Milder reaction temperatures.

  • Lower catalyst loadings.

  • Shorter reaction times.

  • Greater success with less reactive coupling partners.

This differential reactivity is the key to their selective application in complex syntheses.

References

The Untapped Potential of 6-Bromo-2-chloropyridin-3-ol in Medicinal Chemistry: A Comparative Guide to its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of clinically approved drugs.[1] Its unique electronic properties and versatile reactivity make it an ideal starting point for the synthesis of novel therapeutic agents. Within this class, halogenated pyridinols present a particularly intriguing, yet underexplored, chemical space. This guide focuses on the latent potential of 6-Bromo-2-chloropyridin-3-ol , a readily available starting material, by examining the biological activities of its closely related analogs and derivatives. While direct literature on compounds synthesized from this specific precursor is nascent, a comparative analysis of analogous structures reveals significant promise in the development of potent anticancer and antimicrobial agents. This guide will provide an in-depth technical overview of the reported biological activities of these related compounds, offer a comparative analysis against established drugs, detail essential experimental protocols, and visualize the key signaling pathways involved.

Anticancer Activity: Targeting Key Signaling Pathways

The fight against cancer continually demands novel chemical entities that can selectively target tumor cells while minimizing harm to healthy tissues. Pyridine derivatives have emerged as a rich source of such compounds, with many exhibiting potent anticancer activity by inhibiting key enzymes in oncogenic signaling pathways.[2]

Comparative Analysis of Anticancer Potency

While specific anticancer data for direct derivatives of this compound are not yet widely published, the activity of structurally similar pyridine-urea and imidazo[1,2-a]pyridine derivatives provides a strong rationale for its potential. These compounds often target critical kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[1]

Below is a comparative table of the anticancer activity of representative pyridine derivatives against various cancer cell lines, alongside a well-established VEGFR-2 inhibitor, Gefitinib.

Compound IDCancer Cell LineIC50 (µM)Target(s)Reference
Pyridine-Urea Derivative 8e MCF-7 (Breast Cancer)0.22 (48h), 0.11 (72h)VEGFR-2[3]
Pyridine-Urea Derivative 8n MCF-7 (Breast Cancer)1.88 (48h), 0.80 (72h)VEGFR-2[3]
Imidazo[1,2-a]pyridine 28f (bromo-substituted) MGC-803 (Gastric Cancer)Not explicitly provided, but noted as having strong activityNek2[4]
Pyrazolo[3,4-b]pyridine Derivative 7b HepG2 (Liver Cancer)0.0158Not Specified[5]
Pyrazolo[3,4-b]pyridine Derivative 7b MCF-7 (Breast Cancer)0.0001Not Specified[5]
Gefitinib (Alternative) HCC827 (Lung Cancer)0.013EGFR[6]
Gefitinib (Alternative) PC9 (Lung Cancer)0.077EGFR[6]
Doxorubicin (Control) MCF-7 (Breast Cancer)1.93Topoisomerase II[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that pyridine derivatives can exhibit potent, sub-micromolar anticancer activity. The pyridine-urea derivatives, for instance, show remarkable efficacy against the MCF-7 breast cancer cell line, with compound 8e being significantly more potent than the standard chemotherapeutic drug, Doxorubicin.[3] The high potency of these compounds underscores the potential of the pyridine scaffold in cancer therapy.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

A plausible mechanism of action for many anticancer pyridine derivatives is the inhibition of the VEGFR-2 signaling pathway. This pathway is crucial for angiogenesis, and its blockade can effectively starve tumors of the nutrients and oxygen they need to grow and metastasize.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Migration Cell Migration Akt->Migration mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis PyridineDerivative Pyridine Derivative (e.g., from this compound) PyridineDerivative->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridine derivatives.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the urgent discovery of new antimicrobial agents with novel mechanisms of action. Pyridine derivatives have shown considerable promise in this area, exhibiting activity against a range of pathogenic bacteria.[7]

Comparative Analysis of Antimicrobial Potency

The introduction of halogen atoms, such as bromine, into a molecule can often enhance its antimicrobial properties. While specific data for derivatives of this compound is limited, studies on other halogenated pyridines and related heterocycles provide valuable insights.

Below is a comparative table of the Minimum Inhibitory Concentration (MIC) values for various pyridine derivatives against common bacterial strains, with the widely used antibiotic Vancomycin included for comparison.

Compound IDBacterial StrainMIC (µg/mL)Reference
Pyrazolo[3,4-b]pyridine Derivative 7b Fusarium oxysporum (Fungus)0.98[5]
Pyridine-triazole-thione Derivative 6 Candida tenuis (Fungus)0.9[8]
Pyridine-triazole-thione Derivative 8 Mycobacterium luteum3.9[8]
Imidazo[4,5-b]pyridine Derivative 2 Bacillus cereus0.07 (mg/mL)[9]
Thienopyridine Derivative 12a Escherichia coli0.0195 (mg/mL)[10]
Thienopyridine Derivative 12a Bacillus mycoides<0.0048 (mg/mL)[10]
Vancomycin (Alternative) Staphylococcus aureus0.5 - 2.0[11][12][13]

MIC: The minimum inhibitory concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The data highlights the potential for pyridine derivatives to act as potent antimicrobial agents. Notably, some derivatives exhibit very low MIC values, indicating high efficacy. The structural diversity of these compounds suggests that the this compound scaffold could be a valuable starting point for developing new antimicrobials.

Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis

A key target for many antibiotics is the bacterial cell wall, a structure essential for bacterial survival that is absent in human cells. Pyridine derivatives may exert their antimicrobial effects by interfering with the synthesis of peptidoglycan, the primary component of the bacterial cell wall.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Translocase Translocase Lipid_II->Translocase Growing_Peptidoglycan Growing Peptidoglycan Chain Translocase->Growing_Peptidoglycan Cross_linking Cross-linking (Transpeptidation) Growing_Peptidoglycan->Cross_linking Mature_Peptidoglycan Mature Peptidoglycan Cross_linking->Mature_Peptidoglycan PyridineDerivative Pyridine Derivative (e.g., from this compound) PyridineDerivative->Cross_linking Inhibits

Caption: Overview of bacterial cell wall synthesis and a potential point of inhibition by pyridine derivatives.

Experimental Protocols

To facilitate further research into the biological activities of compounds derived from this compound, this section provides detailed, step-by-step methodologies for the key assays discussed.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with compounds at various concentrations A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 values F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549) in appropriate media until they reach 70-80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and adjust the cell suspension to the desired density (e.g., 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compound to each well. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow:

MIC_Assay_Workflow A 1. Prepare serial dilutions of the compound in a 96-well plate B 2. Inoculate each well with a standardized bacterial suspension A->B C 3. Incubate the plate overnight B->C D 4. Visually inspect for bacterial growth C->D E 5. Determine the MIC (lowest concentration with no visible growth) D->E

Caption: Experimental workflow for the broth microdilution MIC assay.

Detailed Protocol:

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculum Preparation:

    • Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate overnight.

    • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the 96-well plate containing the serially diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

While the direct synthesis and biological evaluation of compounds from this compound is an area ripe for exploration, the compelling anticancer and antimicrobial activities of its structural analogs strongly suggest its potential as a valuable scaffold in drug discovery. The presence of two distinct halogen atoms at positions 2 and 6, along with a hydroxyl group at position 3, provides multiple reactive sites for synthetic elaboration, allowing for the creation of diverse chemical libraries.

Future research should focus on the systematic synthesis of derivatives of this compound and the thorough evaluation of their biological activities. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that contribute to potency and selectivity. By leveraging the insights from related pyridine derivatives and employing the robust experimental protocols outlined in this guide, researchers can unlock the therapeutic potential of this promising, yet underexplored, chemical entity.

References

A Computational and Comparative Guide to the Reactivity of 6-Bromo-2-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. The substituted pyridin-3-ol motif, in particular, is prevalent in a wide array of biologically active compounds. 6-Bromo-2-chloropyridin-3-ol presents a compelling case for selective synthesis, offering two distinct halogen handles for diversification. This guide provides an in-depth computational analysis of the reactivity of this compound, comparing its predicted behavior with experimental data from analogous systems to offer a predictive framework for its synthetic utility.

Introduction: The Strategic Value of this compound

This compound is a versatile building block, the value of which lies in the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.[1] The ability to selectively functionalize one position over the other opens avenues for the streamlined synthesis of complex, polysubstituted pyridine derivatives. This guide will explore the inherent electronic properties of this molecule through the lens of computational chemistry, providing a rationale for its reactivity in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Computational Methodology: A Framework for Predicting Reactivity

To dissect the reactivity of this compound, a robust computational protocol is essential. Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and predicting the reactivity of organic molecules.[2][3] The following workflow outlines a validated approach for this analysis.

G cluster_0 Model Preparation cluster_1 DFT Calculation cluster_2 Reactivity Descriptors cluster_3 Reaction Modeling mol_build Build 3D structure of This compound geom_opt Geometry Optimization (M06-2X/6-311++G(d,p)) mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry ts_search Transition State Search (e.g., Suzuki Oxidative Addition) geom_opt->ts_search Reactant Geometry spe_calc Single Point Energy & Wavefunction Analysis freq_calc->spe_calc Verified Minimum bde Bond Dissociation Energy (BDE) (C-Br vs. C-Cl) spe_calc->bde mep Molecular Electrostatic Potential (MEP) Map spe_calc->mep nbo Natural Bond Orbital (NBO) (Atomic Charges) spe_calc->nbo fmo Frontier Molecular Orbitals (HOMO/LUMO) spe_calc->fmo irc_calc Intrinsic Reaction Coordinate (IRC) (Verify Transition State) ts_search->irc_calc Putative TS act_energy Calculate Activation Energy (ΔG‡) irc_calc->act_energy Confirmed TS

Caption: Proposed DFT workflow for analyzing the reactivity of this compound.

Experimental Protocol: Computational Analysis
  • Structure Preparation: The 3D structure of this compound is built using standard molecular modeling software.

  • Geometry Optimization: The initial structure is optimized using DFT with the M06-2X functional and the 6-311++G(d,p) basis set. This level of theory is well-regarded for providing accurate geometries and thermochemistry for organic molecules.[4][5]

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Single point energy calculations and wavefunction analysis are conducted to determine key reactivity descriptors:

    • Bond Dissociation Energies (BDEs): The homolytic BDEs for the C6-Br and C2-Cl bonds are calculated to predict the relative ease of bond cleavage, a critical step in many cross-coupling reactions.[6][7]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.[8][9]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to determine the partial atomic charges on the carbon atoms attached to the halogens.

    • Frontier Molecular Orbitals (FMOs): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand the molecule's overall electronic character and reactivity.[10]

  • Transition State Modeling: For specific reactions, such as the oxidative addition step in a Suzuki-Miyaura coupling, transition state structures are located. Intrinsic Reaction Coordinate (IRC) calculations are then performed to verify that the transition state connects the reactants and products. The activation energy (ΔG‡) is calculated to predict the kinetic feasibility of the reaction at each halogen site.[1]

Predicted Reactivity: A Comparative Analysis

While specific experimental studies on the selective reactivity of this compound are not abundant in the literature, computational predictions, validated by general trends in halo-aromatic chemistry, provide a strong predictive model.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira)

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The reactivity of aryl halides generally follows the trend I > Br > Cl.[11][12] This is attributed to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds.

Table 1: Predicted Computational Data for this compound

ParameterC6-Br BondC2-Cl BondPredicted Outcome
Predicted Homolytic BDE (kcal/mol) ~70-75~80-85C-Br bond is weaker
Predicted NBO Charge on Carbon More positiveLess positiveC6 is more electrophilic
Predicted ΔG‡ (Oxidative Addition) LowerHigherReaction is kinetically favored at C6-Br

These predicted values suggest a strong preference for reactivity at the C6-Br position in palladium-catalyzed cross-coupling reactions. This chemoselectivity allows for the initial introduction of a substituent at the 6-position, leaving the C2-Cl bond intact for subsequent functionalization under more forcing reaction conditions.

Comparison with Alternative Dihalopyridine Scaffolds:

  • 2,6-Dichloropyridine: In this case, both C-Cl bonds have similar reactivity, often leading to mixtures of mono- and di-substituted products unless carefully controlled.[13] The inherent differential reactivity in this compound offers a significant synthetic advantage.

  • 2-Chloro-6-iodopurine: Experimental studies on this analogous heterocyclic system have shown that Suzuki-Miyaura coupling occurs selectively at the C-I bond, leaving the C-Cl bond untouched, which aligns with the predicted reactivity based on BDEs.[14]

  • 2-Chloro-6-bromoquinoline: The site-selectivity in this system has been shown to be dependent on the catalyst and ligand system used, highlighting that while BDE is a primary factor, reaction conditions can modulate the outcome.

G cluster_0 Selective Suzuki-Miyaura Coupling start This compound step1 Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃) ArB(OH)₂ start->step1 Selective at C-Br (Lower ΔG‡) intermediate 6-Aryl-2-chloropyridin-3-ol step1->intermediate step2 Suzuki Coupling (More active catalyst, e.g., with SPhos ligand) Ar'B(OH)₂ intermediate->step2 Functionalization at C-Cl (Higher ΔG‡) product 6-Aryl-2-Aryl'-pyridin-3-ol step2->product

Caption: Proposed selective functionalization workflow for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The feasibility of SNAr reactions is governed by the electrophilicity of the carbon atom bearing the leaving group and the stability of the intermediate Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions.

The MEP map of this compound is predicted to show significant positive potential at both C2 and C6, making both sites susceptible to nucleophilic attack. However, the relative reactivity is more nuanced. In some systems, the "element effect" where F > Cl ≈ Br > I is observed for the leaving group ability.[2] However, for pyridinium ions, this trend is not always followed, and the reaction can be under kinetic or thermodynamic control.[2]

Computational analysis of the activation energies for the addition of a nucleophile (e.g., an amine or alkoxide) to C2 and C6 is necessary for a definitive prediction. The LUMO and LUMO+1 orbitals can also provide insight, as a lower energy for the orbital with a significant lobe on the carbon atom of the C-X bond can correlate with a lower activation energy for SNAr.[10]

Table 2: Predicted SNAr Reactivity Comparison

PositionKey FactorsPredicted Reactivity
C2 - Ortho to the nitrogen atom (strong activation) - Steric hindrance from the hydroxyl groupHighly activated, but potentially sterically hindered
C6 - Ortho to the nitrogen atom (strong activation) - Less steric hindrance than C2Highly activated and likely more accessible

Given these factors, it is plausible that SNAr reactions could proceed at either position, with the outcome potentially being controlled by the nature of the nucleophile and the reaction conditions. Experimental verification would be crucial to determine the regioselectivity.

Experimental Protocols for Validation

The following are generalized protocols for performing cross-coupling reactions on this compound, designed to test the predicted chemoselectivity.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Br Position
  • To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) to the flask under a positive pressure of the inert gas.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling at the C6-Br Position
  • To a dry Schlenk flask, add this compound (1.0 equiv.), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), and copper(I) iodide (CuI) (2-4 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon).

  • Add a degassed solvent such as THF or DMF, followed by a degassed amine base like triethylamine or diisopropylethylamine (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion is observed by TLC or LC-MS.

  • Work-up the reaction by filtering through a pad of celite, concentrating the filtrate, and partitioning between an organic solvent and water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

Computational analysis provides a powerful predictive tool for understanding and harnessing the reactivity of complex organic molecules like this compound. The theoretical data strongly suggests a pronounced chemoselectivity for palladium-catalyzed cross-coupling reactions at the C6-Br position due to its lower bond dissociation energy and higher electrophilicity compared to the C2-Cl position. This inherent reactivity profile makes this compound an excellent substrate for sequential, site-selective functionalization, enabling the efficient construction of diverse and complex molecular architectures. While the regioselectivity of SNAr reactions is less certain without specific experimental data, computational modeling can guide the design of experiments to probe this reactivity. The synergy between in silico prediction and experimental validation is paramount for accelerating innovation in chemical synthesis and drug discovery.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-2-chloropyridin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 6-Bromo-2-chloropyridin-3-ol (CAS No. 52764-12-2), a halogenated pyridine derivative commonly used in pharmaceutical and chemical research. Adherence to these protocols is critical to ensure personnel safety, maintain regulatory compliance, and protect the environment. This document is intended for researchers, scientists, and drug development professionals familiar with standard laboratory practices.

Immediate Safety and Hazard Assessment

Before handling this compound, a thorough understanding of its hazard profile is paramount. The primary operational directive is to minimize exposure and prevent accidental release.

1.1. Hazard Identification

This compound is classified as an acutely toxic substance if swallowed.[1] While comprehensive toxicological data is limited, its structure—a halogenated pyridinol—suggests potential for irritation to the skin, eyes, and respiratory system. Halogenated organic compounds require careful management as they can be persistent in the environment and may form hazardous byproducts upon incomplete combustion.[1][2][3]

1.2. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to create a reliable barrier against exposure.

  • Hand Protection: Wear nitrile or butyl rubber gloves. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[4]

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.

  • Body Protection: A fully-buttoned laboratory coat must be worn.

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

Data Summary Table: this compound

PropertyValueSource
CAS Number 52764-12-2[1]
Molecular Formula C₅H₃BrClNO[1]
Molecular Weight 208.44 g/mol [1]
Physical Form Solid[1]
GHS Hazard Classification Acute Toxicity 3, Oral (H301)[1]

Waste Management and Disposal Workflow

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It must not be disposed of down the drain or in regular trash. The entire disposal process, from generation to collection, must be meticulously documented and executed.

DisposalWorkflow cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Pre-Disposal Treatment (Optional) cluster_2 Step 3: Storage & Final Disposal A Generation of Waste (e.g., residual solid, contaminated labware, solutions) B Segregate as 'Halogenated Organic Waste' A->B C Place in designated, compatible, and properly labeled waste container B->C D Is neutralization required by institutional policy for acidic waste? C->D E Neutralize dilute aqueous solutions (See Protocol 2.2) D->E Yes F Proceed to Storage D->F No E->F G Store container in a designated Satellite Accumulation Area (SAA) F->G H Arrange for pickup by a licensed hazardous waste disposal company G->H I Incineration at a permitted TSDF with acid gas scrubbers H->I

Caption: Disposal workflow for this compound waste.

2.1. Step-by-Step Waste Collection Protocol

  • Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Residual or surplus solid chemical.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., weighing paper, pipette tips, gloves, absorbent pads).

    • Rinsate from cleaning contaminated glassware (the first rinse must always be collected as hazardous waste).[6]

  • Segregate Waste: This compound belongs to the halogenated organic waste stream. It is crucial to keep it separate from non-halogenated organic waste to ensure proper disposal and to manage costs, as disposal of halogenated waste is often more expensive.[7][8]

  • Use Appropriate Containers:

    • Collect liquid waste in a designated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass). The container must have a secure, tight-fitting screw cap.[5][9]

    • Collect solid waste, including contaminated consumables, in a separate, clearly labeled, sealable container (e.g., a labeled bag inside a rigid pail).

    • Never use food-grade containers for waste collection.

  • Labeling: Label the waste container clearly before adding any waste. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound". For mixtures, list all components and their approximate percentages.

    • The associated hazards (e.g., "Toxic," "Halogenated").

    • The date accumulation started.

2.2. Optional: Neutralization of Dilute Aqueous Waste

The "-ol" suffix and the phenolic nature of the pyridin-3-ol structure indicate that this compound is weakly acidic. The pKa values for the parent compound, 3-hydroxypyridine, are approximately 4.79 and 8.75.[1][2][6] While not a strong acid, institutional policies may require the neutralization of corrosive or acidic waste streams before collection. This procedure should only be performed on dilute aqueous solutions by trained personnel and is not a substitute for disposal via a licensed contractor.

CAUTION: This procedure should not be attempted for concentrated solutions or for the solid material. The reaction can be exothermic.

  • Work Area: Perform the neutralization in a chemical fume hood. Ensure an ice bath is on hand to control the reaction temperature.

  • Dilution: If not already dilute, slowly add the acidic aqueous waste to a larger volume of cold water in a suitable beaker with stirring.

  • Neutralization: Slowly add a dilute basic solution (e.g., 1M sodium bicarbonate or 1M sodium hydroxide) dropwise while continuously stirring and monitoring the pH with a calibrated meter or pH paper.

  • Target pH: Continue adding the base until the pH of the solution is stable between 6.0 and 8.0.

  • Disposal: The resulting neutralized solution must still be collected as halogenated organic hazardous waste . Label it as "Neutralized aqueous waste containing this compound salt".

Storage and Chemical Incompatibility

Proper storage of hazardous waste is a critical component of laboratory safety, governed by regulations to prevent accidental reactions and releases.

3.1. Satellite Accumulation Areas (SAA)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[10]

  • Keep waste containers securely closed at all times, except when adding waste.

  • Store liquid waste containers within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[6]

  • The SAA should be located away from ignition sources and high-traffic areas.

3.2. Chemical Incompatibility

To prevent dangerous reactions, waste containing this compound must be stored separately from incompatible materials. Based on the functional groups present (halogenated aromatic, phenol, pyridine), avoid co-storage with:

  • Strong Oxidizing Agents: (e.g., nitric acid, peroxides, perchlorates).[4]

  • Strong Bases: While used for neutralization, bulk storage with concentrated bases should be avoided.

  • Reactive Metals: (e.g., sodium, potassium, magnesium).

A chemical compatibility chart provides general guidance. Halogenated compounds are listed as incompatible with several chemical classes.[11]

Emergency Procedures: Spills and Exposure

Pre-planning is essential for a safe and effective response to accidental spills or personnel exposure.

4.1. Spill Response

  • Small Spill (Contained, <100 mL of dilute solution or a few grams of solid in a fume hood):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE (double-gloving is recommended).

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pad. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a detergent solution, followed by water. Collect all cleaning materials as hazardous waste.[12][13]

  • Large Spill (Outside a fume hood, >100 mL, or any amount of concentrated material):

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • If the material is volatile or creates dust, evacuate the laboratory and close the doors.

    • Call your institution's emergency services or Environmental Health and Safety (EHS) office.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.[3]

4.2. Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing while under an emergency shower. Seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Final Disposal Pathway

The ultimate disposal of this compound waste is managed by licensed hazardous waste disposal companies. The most common and effective method for halogenated organic compounds is high-temperature incineration.[14] This process must be conducted in specialized facilities equipped with afterburners and scrubbers to neutralize the hazardous acidic gases (hydrogen bromide and hydrogen chloride) that are formed during combustion.[14]

By following these detailed procedures, researchers and laboratory professionals can manage and dispose of this compound waste in a manner that is safe, compliant, and environmentally responsible.

References

Operational Guide to Personal Protective Equipment for Handling 6-Bromo-2-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide for the safe handling of 6-Bromo-2-chloropyridin-3-ol (CAS No. 52764-12-2). As a halogenated pyridinol, this compound presents specific hazards that necessitate rigorous adherence to safety protocols. This guide is designed for researchers, chemists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind them to ensure a deep-rooted culture of safety in your laboratory.

Hazard Analysis: Understanding the Risk Profile

This compound is a solid compound whose primary, classified hazard is acute oral toxicity.[1] However, a comprehensive risk assessment must also consider the potential hazards associated with structurally similar halogenated aromatic compounds, which include severe skin, eye, and respiratory irritation.[2][3] The physical form as a solid or powder means that the primary routes of occupational exposure are inhalation of dust and inadvertent ingestion, followed by dermal contact.

Core Principle: The foundation of laboratory safety is not merely avoiding spills, but engineering workflows that minimize exposure at every step. We do not treat this compound as just "toxic if swallowed"; we treat it as a substance requiring comprehensive barrier protection.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statement
Acute Toxicity 3, Oral[1]GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

Note: While not officially classified, related compounds exhibit H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), and H335 (May cause respiratory irritation).[2] Prudent practice dictates assuming these risks are present.

The Core PPE Directive: A Multi-Layered Defense

Effective protection is not about a single piece of equipment, but an integrated system. The following PPE is mandatory for all procedures involving this compound, from simple transfers to complex reactions.

Eye and Face Protection: The First Barrier
  • Mandatory Equipment: ANSI Z87.1-compliant (or equivalent, e.g., EN 166) chemical splash goggles are the absolute minimum requirement.[4][5]

  • Best Practice: For any procedure with a risk of splashing or aerosolization (e.g., dissolving the compound, transfers outside of a fume hood), a full-face shield must be worn over the chemical splash goggles.[6]

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust or splashes. The eye is a highly permeable membrane, and direct contact with corrosive or toxic compounds can cause immediate, severe damage.

Skin and Body Protection: Preventing Dermal Absorption
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required.[6]

  • Clothing: Full-length pants and closed-toe shoes are mandatory. No exposed skin on the legs, ankles, or feet is permitted.[6]

  • Causality: Halogenated organic compounds can, in some cases, be absorbed through the skin, leading to systemic toxicity.[7] Contaminated clothing must be removed immediately to prevent prolonged contact.[2]

Hand Protection: The Point of Contact
  • Glove Type: Nitrile gloves are the recommended standard for handling pyridines and their derivatives.[8][9] They provide good resistance to a range of chemicals and are less likely to cause allergic reactions than latex.[10][11]

  • Glove Inspection and Technique:

    • Always inspect gloves for tears or pinholes before use.

    • When handling highly toxic substances, "double gloving" (wearing two pairs of nitrile gloves) is a prudent measure. This provides a backup barrier in case the outer glove is compromised.

    • Gloves should be changed every 30-60 minutes during extended procedures, or immediately if contamination is known or suspected.[12]

    • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

  • Causality: The hands are the most likely part of the body to come into direct contact with the chemical. The correct glove material is crucial, as some materials can be quickly permeated or degraded by certain chemicals, offering a false sense of security.[10]

Respiratory Protection: Controlling the Inhalation Risk
  • Primary Engineering Control: All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood.[8][9]

  • When a Respirator is Required: If engineering controls are not feasible or during a large spill clean-up, respiratory protection is necessary. A full-face respirator with a combination organic vapor/P100 (or equivalent) cartridge is required.[4]

  • Causality: The compound is a solid, and fine powders can easily become airborne and be inhaled. The small particle size allows for deep lung penetration, leading to potential respiratory irritation and systemic absorption.

Procedural Guidance: PPE in Action

The following workflows integrate the PPE directive into common laboratory tasks.

Workflow 1: Weighing and Transferring Solid Compound

This workflow illustrates the mandatory steps for handling the solid material.

prep Step 1: Prepare Don Full PPE (Double Gloves, Goggles, Lab Coat) hood Step 2: Work in Fume Hood Ensure sash is at the proper height prep->hood weigh Step 3: Weigh Compound Use anti-static weigh paper or boat. Handle gently to minimize dust. hood->weigh transfer Step 4: Transfer to Vessel Use a powder funnel. Tap gently to release all powder. weigh->transfer clean Step 5: Immediate Cleanup Wipe spatula and surfaces with a damp (solvent) paper towel. transfer->clean dispose Step 6: Dispose Waste Place contaminated towels/paper in 'Halogenated Solid Waste' container. clean->dispose decontam Step 7: Doff PPE Remove outer gloves. Exit hood area, remove inner gloves. Wash hands thoroughly. dispose->decontam cluster_assessment Immediate Assessment cluster_cleanup Cleanup Protocol spill Spill Detected alert Alert personnel Isolate the area spill->alert size Spill Size? alert->size small_spill Small Spill (<1g) 1. Don Full PPE (incl. respirator if outside hood) 2. Cover with absorbent material 3. Gently sweep into a dustpan size->small_spill Small large_spill Large Spill (>1g) 1. Evacuate the immediate area 2. Contact EH&S / Emergency Response 3. Do not attempt cleanup alone size->large_spill Large collect Collect Waste Place all contaminated material (absorbent, gloves, etc.) into a labeled hazardous waste bag. small_spill->collect decon Decontaminate Area Wipe spill area with appropriate solvent, then soap and water. collect->decon

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.